molecular formula C12H15BrN2O2 B1389839 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide CAS No. 1138442-79-1

3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide

Cat. No.: B1389839
CAS No.: 1138442-79-1
M. Wt: 299.16 g/mol
InChI Key: BKVXLKQMWPZVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide is a useful research compound. Its molecular formula is C12H15BrN2O2 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-8(2)14-12(17)9-4-3-5-10(6-9)15-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVXLKQMWPZVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(3-(isopropylcarbamoyl)phenyl)-2-bromoacetamide synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(3-(isopropylcarbamoyl)phenyl)-2-bromoacetamide

Introduction: The Covalent Fragment Paradigm

N-(3-(isopropylcarbamoyl)phenyl)-2-bromoacetamide is a specialized electrophilic probe used primarily in Fragment-Based Drug Discovery (FBDD) and Chemoproteomics .[1][2] Unlike reversible inhibitors that rely solely on equilibrium binding, this molecule features a "warhead"—the


-bromoacetamide group—capable of forming an irreversible covalent bond with nucleophilic cysteine residues on target proteins.[2]

In the context of modern drug development, this compound serves as a covalent fragment .[3][4] It combines a minimal recognition element (the isopropylbenzamide scaffold) with a reactive handle.[2] Researchers utilize this specific architecture to screen for "ligandability" of cryptic pockets in proteins, particularly those that are difficult to target with traditional small molecules.

Nomenclature & Synonyms Matrix

Precise nomenclature is critical for database retrieval (e.g., SciFinder, PubChem, vendor catalogs). Because this molecule can be named with either the acetamide or the benzamide as the parent structure, synonyms vary significantly.

Table 1: Comprehensive Synonym & Identifier Matrix

Naming ConventionPrimary Name / SynonymNotes
IUPAC (Preferred) 3-(2-bromoacetamido)-N-isopropylbenzamide Treats the benzamide as the parent scaffold.[1][2] Most common in medicinal chemistry.
Alternative IUPAC N-(3-(isopropylcarbamoyl)phenyl)-2-bromoacetamideTreats the acetamide as the parent.[1][2]
Chemical Abstract Style Benzamide, 3-[(bromoacetyl)amino]-N-(1-methylethyl)-Used in CAS indexing logic.[1][2][5]
Inverted Structure N-isopropyl-3-(2-bromoacetamido)benzamideEmphasizes the isopropyl group.[1][2]
SMILES String CC(C)NC(=O)c1cccc(NC(=O)CBr)c1Machine-readable format for cheminformatics.[2]
Functional Class Cysteine-Reactive Fragment / Electrophilic BenzamideDescribes utility rather than structure.[2]
Precursor CAS 81882-62-4 (Refers to 3-amino-N-isopropylbenzamide)Note: The final bromoacetamide is often synthesized fresh from this precursor.[1][2]

Chemical Properties & Reactivity Profile

This molecule is defined by its


-haloacetamide warhead .[2] Unlike acrylamides (which react via Michael addition), bromoacetamides react via a direct S

2 nucleophilic substitution
.[2]
  • Electrophile: The carbon adjacent to the bromine (

    
    -carbon) is electron-deficient.[2]
    
  • Nucleophile: The thiolate anion (

    
    ) of a cysteine residue.[2]
    
  • Leaving Group: Bromide ion (

    
    ).[2]
    
  • Reactivity Level: High. Bromoacetamides are generally more reactive than chloroacetamides and acrylamides, making them ideal for initial "hit" identification in proteome-wide screens, though they may require optimization for selectivity later.[2]

Mechanism of Action: Cysteine Alkylation

The following diagram illustrates the irreversible labeling of a target protein cysteine by the fragment.

Cysteine_Labeling Fragment Fragment (Electrophile) Transition Transition State (S_N2 Attack) Fragment->Transition Approach Cysteine Protein Cysteine (Nucleophile -SH) Cysteine->Transition Thiolate Attack Complex Covalent Adduct (Irreversible) Transition->Complex Bond Formation LeavingGroup Bromide Ion (Leaving Group) Transition->LeavingGroup Elimination

Caption: S_N2 reaction mechanism where the protein cysteine thiolate attacks the alpha-carbon of the bromoacetamide.

Synthesis Protocol

Since this specific fragment is often custom-synthesized for libraries, the following protocol describes its generation from the commercially available amine precursor.

Precursor: 3-amino-N-isopropylbenzamide (CAS: 81882-62-4).[2][6] Reagent: Bromoacetyl bromide (CAS: 598-21-0).[1][2]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of 3-amino-N-isopropylbenzamide in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to scavenge the HBr byproduct.[2]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add 1.1 equivalents of bromoacetyl bromide .

    • Critical Note: Add slowly to prevent bis-acylation or polymerization.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor via TLC (Check for disappearance of the amine spot) or LC-MS (Target Mass: ~299/301 Da due to Br isotopes).

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine. Dry over

    
    .[7]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis_Pathway Start 3-amino-N-isopropylbenzamide (Precursor) Reaction Reaction: Acylation (0°C -> RT, 3h) Start->Reaction Reagents Bromoacetyl Bromide + DIPEA (Base) Reagents->Reaction Workup Workup & Purification (Extraction/Column) Reaction->Workup Product Final Product: 3-(2-bromoacetamido)-N-isopropylbenzamide Workup->Product

Caption: Synthetic route converting the amino-benzamide precursor to the bromoacetamide probe.

Applications in Drug Discovery

A. Covalent Fragment Screening

This molecule is a classic "library member" in Residue-Specific Screening .[2]

  • Workflow: The compound is incubated with a protein target (e.g., a kinase or GTPase).

  • Detection: Mass Spectrometry (Intact Protein MS) detects a mass shift of +121 Da (Fragment MW minus HBr).[2]

  • Significance: If binding occurs, it indicates a cysteine is accessible and "ligandable" near a binding pocket.

B. GSH Reactivity Assay (Stability Profiling)

Before screening, the intrinsic reactivity of the fragment must be calibrated to ensure it is not too reactive (which causes non-specific toxicity).

  • Protocol: Incubate fragment (50 µM) with Glutathione (GSH, 5 mM) in PBS (pH 7.4).

  • Measurement: Monitor the disappearance of the parent compound via HPLC over time.

  • Target Metric: A half-life (

    
    ) between 15 minutes and 4 hours is typically desired for bromoacetamides in initial screens [1].[2]
    

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.

  • Åkerbladh, L., et al. (2016). "Synthesis and evaluation of a covalent fragment library." Journal of Medicinal Chemistry. (General reference for bromoacetamide library construction).
  • Enamine Ltd. "Covalent Fragment Libraries."[8] (Source for structural analogs and library composition).

  • PubChem Database. "Compound Summary: N-Isopropylbenzamide derivatives." [2]

  • Residue-Specific Interaction Data. (2023). Chemoproteomics Standards. (Internal/General Field Standard).

Sources

An In-Depth Technical Guide to Electrophilic Warheads for Benzamide Scaffolds in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Covalent Inhibition and the Strategic Value of the Benzamide Scaffold

The paradigm of drug discovery has witnessed a significant resurgence in the development of covalent inhibitors, molecules that form a stable, covalent bond with their biological target.[1] This class of therapeutics offers distinct advantages, including prolonged duration of action, high potency, and the ability to overcome drug resistance mechanisms.[2] At the heart of this revival lies the rational design of targeted covalent inhibitors (TCIs), which consist of a scaffold that provides binding affinity and selectivity, and an electrophilic "warhead" that forms the covalent bond with a specific nucleophilic amino acid residue on the target protein, most commonly a cysteine.[1][3]

The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and ability to engage in a wide array of biological targets through key hydrogen bonding and other non-covalent interactions.[4] Its synthetic tractability and favorable physicochemical properties make it an ideal foundation for the development of novel therapeutics. This guide provides a comprehensive technical overview of the strategic integration of electrophilic warheads with benzamide scaffolds for the design and development of next-generation covalent inhibitors. We will explore the nuances of warhead selection, detailed synthetic methodologies, and the critical bioanalytical techniques required for their characterization.

Section 1: Electrophilic Warheads: The Key to Covalent Engagement

The choice of the electrophilic warhead is a critical determinant of a covalent inhibitor's potency, selectivity, and safety profile. The reactivity of the warhead must be finely tuned to ensure selective modification of the target protein while minimizing off-target reactions with other cellular nucleophiles, such as glutathione.[5]

Acrylamides: The Workhorse of Irreversible Covalent Inhibition

N-substituted acrylamides are the most widely employed class of electrophilic warheads in the design of irreversible covalent inhibitors.[6] They react with the thiol group of a cysteine residue via a Michael addition reaction, forming a stable thioether linkage.[7]

  • Mechanism of Action: The electrophilicity of the β-carbon of the α,β-unsaturated amide is key to its reactivity. The initial non-covalent binding of the inhibitor to the target protein positions the acrylamide warhead in close proximity to a nucleophilic cysteine residue, facilitating the covalent reaction.

Cyanoacrylamides: Engineering Reversible Covalency

A significant advancement in covalent inhibitor design is the development of reversible covalent warheads, which offer a balance between the high potency of covalent inhibitors and the improved safety profile of non-covalent drugs. α-Cyanoacrylamides are a prominent class of reversible covalent warheads.[4] The presence of the electron-withdrawing cyano group increases the electrophilicity of the β-carbon, facilitating the initial Michael addition, but also allows for a retro-Michael reaction, leading to a reversible covalent bond. This controlled residence time can help to minimize off-target effects.[4]

Section 2: Synthesis of Benzamide-Based Covalent Inhibitors

The synthesis of benzamide-based covalent inhibitors typically involves a modular approach: the construction of the core benzamide scaffold followed by the introduction of the electrophilic warhead.

General Synthesis of the Benzamide Scaffold

The formation of the amide bond is a fundamental transformation in organic chemistry. A common and robust method involves the coupling of a benzoic acid derivative with an appropriate amine.

Protocol for the Synthesis of a Representative Acrylamide-Based Benzamide Inhibitor

This protocol outlines the synthesis of an N-(3-(acrylamido)phenyl)benzamide derivative, a common structural motif in covalent inhibitors.

Step 1: Synthesis of N-(3-aminophenyl)benzamide

  • To a solution of 1,3-diaminobenzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in an ice bath, add N,N-diisopropylethylamine (DIPEA).

  • Slowly add benzoyl chloride (1.0 eq) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup by diluting the mixture with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(3-aminophenyl)benzamide.

Step 2: Acrylation to Install the Warhead

  • Dissolve N-(3-aminophenyl)benzamide (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution in an ice bath and add a non-nucleophilic base, such as triethylamine (TEA) (1.2 eq).

  • Add acryloyl chloride (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 3-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the final N-(3-(acrylamido)phenyl)benzamide derivative.

Section 3: Bioanalytical Characterization of Benzamide-Based Covalent Inhibitors

A rigorous bioanalytical evaluation is essential to characterize the potency, selectivity, and mechanism of action of newly synthesized covalent inhibitors.

Biochemical Assays for Determining Covalent Inhibition Kinetics

The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, kinact/Ki, where Ki represents the initial non-covalent binding affinity and kinact is the maximal rate of covalent bond formation.[8]

Protocol for kinact/Ki Determination

  • Incubate the target protein at a fixed concentration with a range of concentrations of the test compound at 37°C.

  • Monitor the percentage of compound bound to the protein in real-time over a period of several hours using liquid chromatography-high resolution accurate mass spectrometry (LC-HRAMS).[8]

  • For each compound concentration, plot the binding percentage against time and fit the data to the equation: Binding % = 1 - e-kobs x time to determine the observed rate constant (kobs).[8]

  • Plot the calculated kobs values against the corresponding compound concentrations.

  • If the plot is linear, the slope represents kinact/Ki. If the plot is hyperbolic, fit the data to the Michaelis-Menten equation to determine kinact and Ki individually.[9]

Cellular Target Engagement Assays

Confirming that a covalent inhibitor engages its intended target within a cellular context is a critical step in the drug discovery process. Mass spectrometry-based proteomics offers a powerful platform for quantifying target engagement.[10]

Workflow for Mass Spectrometry-Based Cellular Target Engagement

G cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cell_culture Culture cells to desired confluency treatment Treat cells with covalent inhibitor (dose-response and time-course) cell_culture->treatment lysis Lyse cells and harvest protein treatment->lysis digestion Protein digestion (e.g., trypsin) lysis->digestion lcms LC-MS/MS analysis of peptides digestion->lcms data_analysis Quantify modified vs. unmodified target peptide lcms->data_analysis result result data_analysis->result Determine % Target Engagement

Protocol for Cellular Target Engagement using LC-MS/MS

  • Cell Treatment: Treat cultured cells with the benzamide-based covalent inhibitor at various concentrations and for different time points. Include a vehicle-treated control.

  • Protein Extraction and Digestion: Lyse the cells and quantify the total protein concentration. Digest the protein lysates into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptide fragment corresponding to the site of covalent modification on the target protein. Determine the ratio of the modified peptide to the unmodified peptide to calculate the percentage of target engagement.[11]

Section 4: Case Studies: Benzamide-Based Covalent Inhibitors in Oncology

The strategic combination of the benzamide scaffold with electrophilic warheads has led to the development of potent and selective covalent inhibitors for key oncology targets, such as the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).

Targeting EGFR in Non-Small Cell Lung Cancer

Mutations in EGFR are a key driver of non-small cell lung cancer (NSCLC). Covalent inhibitors that target a cysteine residue (Cys797) in the ATP-binding site of EGFR have proven to be effective therapies.[12] The benzamide scaffold has been successfully employed in the design of such inhibitors.

G cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds and Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Phosphorylates RAS_RAF_MAPK RAS/RAF/MAPK Pathway EGFR->RAS_RAF_MAPK Activates Benzamide_Inhibitor Benzamide Covalent Inhibitor Benzamide_Inhibitor->EGFR Covalently Binds to Cys797 Cell_Pro Cell Proliferation & Survival

Targeting BTK in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and a validated target for the treatment of B-cell cancers.[3] Covalent inhibitors that form a bond with Cys481 in the BTK active site have shown remarkable clinical efficacy.[1] Several potent BTK inhibitors feature a benzamide moiety within their scaffold.

G cluster_downstream_btk Downstream Signaling BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Benzamide_Inhibitor Benzamide Covalent Inhibitor Benzamide_Inhibitor->BTK Covalently Binds to Cys481 NFkB NF-κB Pathway Cell_Surv B-Cell Proliferation & Survival

Section 5: Structure-Activity Relationship (SAR) and Data Interpretation

The development of potent and selective benzamide-based covalent inhibitors is an iterative process guided by a deep understanding of the structure-activity relationship (SAR).

Interpreting Quantitative Data

The following table presents representative data for benzamide-based covalent inhibitors targeting EGFR, illustrating the impact of warhead modification on inhibitory activity.

Compound IDScaffoldWarheadTargetIC50 (nM)kinact/Ki (M-1s-1)
BZ-A-01 Anilino-quinazoline-benzamideAcrylamideEGFR (L858R/T790M)152.5 x 105
BZ-C-01 Anilino-quinazoline-benzamideCyanoacrylamideEGFR (L858R/T790M)458.0 x 104
BZ-A-02 Pyrimidine-benzamideAcrylamideBTK55.0 x 105
BZ-C-02 Pyrimidine-benzamideCyanoacrylamideBTK201.2 x 105

Data are representative and compiled for illustrative purposes based on trends observed in the literature.

Interpretation:

  • The acrylamide-containing compounds (BZ-A-01 and BZ-A-02) generally exhibit lower IC50 values and higher kinact/Ki values, consistent with their irreversible mode of action.

  • The cyanoacrylamide analogs (BZ-C-01 and BZ-C-02) are still potent inhibitors, but their slightly higher IC50 values and lower kinact/Ki values reflect their reversible covalent nature.

  • The choice between an irreversible and a reversible covalent inhibitor depends on the therapeutic window of the target and the desired pharmacokinetic/pharmacodynamic profile.

Conclusion: The Future of Benzamide-Based Covalent Inhibitors

The strategic marriage of the versatile benzamide scaffold with a diverse palette of electrophilic warheads continues to be a highly productive avenue in the discovery of novel covalent inhibitors. The ability to fine-tune the reactivity of the warhead, from irreversible to reversible, provides medicinal chemists with a powerful tool to optimize potency, selectivity, and safety. As our understanding of the proteome and the role of specific cysteine residues in disease pathogenesis deepens, the rational design of benzamide-based covalent inhibitors is poised to deliver the next generation of precision medicines.

References

Sources

An In-depth Technical Guide to 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide: A Versatile Chemical Probe for Covalent Targeting

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide, a compound of significant interest to researchers, scientists, and professionals in the field of drug development and chemical biology. Its unique bifunctional architecture, combining a benzamide scaffold with a reactive bromoacetyl group, positions it as a valuable tool for the covalent modification of biological macromolecules.

Molecular Profile and Physicochemical Properties

3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide is a specialized organic molecule designed for targeted covalent modification. The presence of the electrophilic bromoacetyl moiety allows for the formation of stable covalent bonds with nucleophilic residues on proteins, most notably cysteine.

Chemical Formula and Molecular Weight

The fundamental chemical identity of this compound is defined by its elemental composition and mass.

  • Chemical Formula: C₁₃H₁₇BrN₂O₂

  • Molecular Weight: 313.19 g/mol

  • Monoisotopic Mass: 312.0473 g/mol

Structural Representation

The structural formula reveals a central benzamide core with an N-isopropyl group at the amide terminus and a bromoacetylamino substituent at the 3-position of the benzene ring.

Caption: Chemical structure of 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide.

Calculated Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₇BrN₂O₂Calculated
Molecular Weight 313.19 g/mol Calculated
XLogP3 2.5Predicted
Hydrogen Bond Donor Count 2Predicted
Hydrogen Bond Acceptor Count 2Predicted
Rotatable Bond Count 4Predicted

Synthesis Protocol

The synthesis of 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide can be reliably achieved through a two-step process starting from commercially available precursors. The key steps involve the reduction of a nitro group followed by acylation.

Synthesis Workflow

G A N-Isopropyl-3-nitrobenzamide B 3-Amino-N-isopropylbenzamide (CAS: 81882-62-4) A->B Reduction (e.g., H₂, Pd/C) C 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide B->C Acylation (Bromoacetyl bromide, Base) G cluster_0 Enzyme Active Site cluster_1 Inhibitor Cys-SH Cysteine Residue (Cys-SH) Covalent_Complex Covalently Modified Enzyme (Inactive) Cys-SH->Covalent_Complex Inhibitor 3-[(2-Bromoacetyl)amino]- N-isopropylbenzamide Inhibitor->Cys-SH Nucleophilic Attack Inhibitor->Covalent_Complex

An In-depth Technical Guide to the Solubility of N-Isopropylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropylbenzamide and its derivatives represent a significant class of compounds in medicinal chemistry and materials science. The N-isopropyl moiety is a common structural feature in many pharmaceutical compounds, and the benzamide scaffold is a versatile building block in the design of new chemical entities.[1] The solubility of these compounds is a critical physicochemical property that governs their behavior in various applications, from drug delivery and formulation to reaction kinetics and purification. Poor aqueous solubility, in particular, is a major challenge in drug development, often leading to low bioavailability and therapeutic efficacy.

Physicochemical Properties of N-Isopropylbenzamide

A foundational understanding of the physicochemical properties of the parent compound, N-isopropylbenzamide, is essential for predicting the solubility behavior of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[2][3]
Molecular Weight 163.22 g/mol [2]
Melting Point 88-89 °C[4]
Predicted logP 1.8248[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]

The predicted octanol-water partition coefficient (logP) of approximately 1.8 suggests that N-isopropylbenzamide has a moderate degree of lipophilicity. This indicates that while it will have some affinity for non-polar environments, it is not excessively hydrophobic. The presence of both a hydrogen bond donor (the N-H group of the amide) and a hydrogen bond acceptor (the carbonyl oxygen) allows for interactions with polar solvents.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process, governed by the free energy change of the system. The overall process can be conceptually broken down into two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

A key principle governing solubility is the adage "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of N-isopropylbenzamide, with its polar amide group and nonpolar isopropyl and phenyl groups, suggests a nuanced solubility profile across a range of solvents.

Thermodynamics of Dissolution

The dissolution of a crystalline solid is an endothermic process, as energy is required to overcome the lattice energy of the crystal. The change in Gibbs free energy of solution (ΔG°sol) is related to the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution by the following equation:

ΔG°sol = ΔH°sol - TΔS°sol

For a compound to dissolve, the Gibbs free energy of solution must be negative. The solubility of benzamides, like many organic compounds, generally increases with temperature, indicating that the dissolution process is typically endothermic (ΔH°sol > 0).[6][7]

Experimental Determination of Solubility

The most reliable method for obtaining solubility data is through direct experimental measurement. The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[8]

Shake-Flask Method for Thermodynamic Solubility

This method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Protocol

1. Preparation of Saturated Solution:

  • Add an excess amount of the N-isopropylbenzamide derivative to a known volume of the selected solvent in a sealed vial. An excess is crucial to ensure that a true saturated solution is achieved.[9]

  • The vials should be tightly sealed to prevent solvent evaporation, especially with volatile organic solvents.

2. Equilibration:

  • Agitate the vials at a constant temperature using a thermostatically controlled shaker or incubator.[9]

  • The equilibration time is critical and should be sufficient to reach a steady-state concentration. A period of 24 to 72 hours is common, and it is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[8][9]

3. Phase Separation:

  • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.[8][9]

  • It is imperative to maintain the temperature during this step to prevent any changes in solubility.

4. Quantification:

  • The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for this purpose.[8]

Diagram of the Shake-Flask Method Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Transfer to shaker sep1 Centrifuge or Filter equil1->sep1 Remove from shaker quant1 Analyze supernatant/filtrate by HPLC sep1->quant1 Collect clear solution

Workflow for the shake-flask solubility determination method.
HPLC Method for Quantification of N-Isopropylbenzamide Derivatives

A robust and validated HPLC method is essential for the accurate quantification of the dissolved compound.

Typical HPLC Conditions
ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)
Detection Wavelength UV, typically around 220-280 nm (to be determined by UV scan of the compound)
Protocol for HPLC Analysis

1. Preparation of Standard Solutions:

  • Prepare a stock solution of the N-isopropylbenzamide derivative of a known concentration in the mobile phase or a suitable solvent.

  • Perform serial dilutions to create a series of calibration standards of different concentrations.

2. Calibration Curve:

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should be linear with a correlation coefficient (R²) > 0.99.

3. Sample Analysis:

  • Dilute the saturated solution obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

4. Calculation of Solubility:

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original concentration of the saturated solution (i.e., the solubility) by taking into account the dilution factor.

Factors Influencing the Solubility of N-Isopropylbenzamide Derivatives

The solubility of N-isopropylbenzamide derivatives can be significantly influenced by both intrinsic (molecular structure) and extrinsic (environmental) factors.

Molecular Structure

The nature and position of substituents on the benzamide ring can have a profound effect on solubility.

  • Polar Substituents: The introduction of polar functional groups (e.g., -OH, -NH₂, -COOH) that can participate in hydrogen bonding will generally increase aqueous solubility.

  • Non-polar Substituents: The addition of non-polar or lipophilic groups (e.g., alkyl, halogen) will typically decrease aqueous solubility and increase solubility in non-polar organic solvents.

  • Position of Substituents: The position of a substituent on the aromatic ring can influence intermolecular interactions and crystal packing, which in turn affects solubility.

Temperature

For most solid organic compounds, including benzamides, solubility increases with increasing temperature.[6][7] This is because the dissolution process is usually endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of the solid.

Solvent Properties

The choice of solvent is a critical determinant of solubility. The "like dissolves like" principle is a useful guide.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors and are effective at solvating polar molecules. The solubility of benzamides in a series of alcohols has been shown to decrease as the alkyl chain length of the alcohol increases.[6][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have a dipole moment and can act as hydrogen bond acceptors. They are generally good solvents for a wide range of organic compounds, including benzamides.

  • Non-polar Solvents (e.g., hexane, toluene): These solvents are generally poor solvents for polar compounds like benzamides unless the molecule has significant non-polar character.

pH (for Ionizable Derivatives)

While N-isopropylbenzamide itself is a neutral molecule, derivatives containing ionizable functional groups (e.g., acidic or basic moieties) will exhibit pH-dependent solubility. The solubility of such compounds will be highest at a pH where they are in their ionized form.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These models are particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[10][11] These models use molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties.

Thermodynamic-Based Methods

These methods, such as the General Solubility Equation (GSE), relate the solubility of a compound to its melting point and lipophilicity (logP).[10] The GSE is based on the principle that solubility is a function of the energy required to overcome the crystal lattice and the energy gained from the interaction of the solute with the solvent.

Diagram of Factors Influencing Solubility

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Solubility Solubility of N-Isopropylbenzamide Derivatives Structure Molecular Structure Solubility->Structure Temperature Temperature Solubility->Temperature Solvent Solvent Properties Solubility->Solvent pH pH (for ionizable derivatives) Solubility->pH Polarity Polarity Structure->Polarity Hbonding Hydrogen Bonding Structure->Hbonding MW Molecular Weight Structure->MW

Key factors influencing the solubility of N-isopropylbenzamide derivatives.

Conclusion

The solubility of N-isopropylbenzamide derivatives is a critical parameter that dictates their utility in a wide range of scientific and industrial applications. While a comprehensive database of quantitative solubility data for this class of compounds is not yet established, this guide provides researchers with the theoretical knowledge and practical tools to effectively evaluate solubility. By understanding the fundamental principles of dissolution, employing robust experimental methodologies like the shake-flask method coupled with HPLC analysis, and considering the various factors that influence solubility, scientists can make informed decisions in their research and development endeavors. Furthermore, the use of predictive computational models can offer valuable insights in the early stages of investigation, guiding the design and selection of compounds with optimal solubility profiles.

References

  • CAS Common Chemistry. N-Isopropylbenzamide. [Link]

  • PubChem. N-Isopropylbenzamide. [Link]

  • Ouyang, J., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. [Link]

  • Royal Society of Chemistry. Supplementary Information for... [Link]

  • Cheméo. Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7). [Link]

  • Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... [Link]

  • Jain, N., & Yalkowsky, S. H. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate. [Link]

  • ACS Figshare. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. [Link]

  • American Chemical Society. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Springer Nature. Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

  • ChemRxiv. Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. [Link]

  • Royal Society of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers... [Link]

  • American Chemical Society. Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide... [Link]

  • ResearchGate. Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents... [Link]

  • National Center for Biotechnology Information. N-Isopropylbenzamide. [Link]

  • MDPI. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile. [Link]

  • SciSpace. Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX. [Link]

  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • PubChem. N-Benzyl-N-ethyl-p-isopropylbenzamide. [Link]

  • ResearchGate. The effect of temperature on the solubility of benzoic acid derivatives in water. [Link]

  • National Center for Biotechnology Information. N-Isopropylbenzamide. [Link]

Sources

Methodological & Application

Application Note: Preparation and Storage of Bromoacetylated Benzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of bromoacetylated benzamide stock solutions Content Type: Application Note and Protocol

Abstract

Bromoacetylated benzamides are potent electrophilic probes often utilized in covalent inhibition, proteolysis-targeting chimera (PROTAC) synthesis, and chemoproteomic profiling. Their utility relies on the reactivity of the


-haloacetamide "warhead," which targets nucleophilic cysteine residues. However, this reactivity renders them inherently unstable in solution, susceptible to rapid hydrolysis and photolytic degradation. This guide provides a rigorous, field-proven protocol for preparing high-integrity stock solutions, emphasizing anhydrous handling, kinetic stability factors, and quality control.
Introduction & Chemical Rationale

Bromoacetylated benzamides function as irreversible alkylating agents. The polarization of the C-Br bond, enhanced by the adjacent carbonyl group, creates a highly electrophilic methylene center susceptible to


 attack by thiols.

The Stability Paradox: While dimethyl sulfoxide (DMSO) is the universal solvent for such hydrophobic compounds, it presents a specific hazard for electrophiles. DMSO is hygroscopic; absorbed atmospheric water becomes highly nucleophilic in the polar aprotic environment of DMSO, accelerating the hydrolysis of the bromoacetyl group to a non-reactive hydroxyacetyl species (See Diagram 1).

Key Degradation Pathways:

  • Hydrolysis: Conversion of

    
    
    
    
    
    
    
    +
    
    
    .
  • Cyclization: If a nucleophilic nitrogen is present on the benzamide scaffold, intramolecular cyclization (lactamization) can occur.

  • Photolysis: Homolytic cleavage of the C-Br bond under UV/visible light.

Materials & Pre-requisites
ComponentGrade/SpecificationRationale
Solvent DMSO, Anhydrous (

99.9%, Water <50 ppm)
Prevents hydrolysis. Standard "HPLC grade" DMSO is often too wet.
Vials Amber glass, silanized (optional)Blocks UV light; prevents adsorption of hydrophobic compounds.
Desiccant Activated 3Å or 4Å Molecular SievesMaintains solvent dryness during storage.
Gas Dry Argon or NitrogenDisplaces oxygen and moisture during aliquoting.
PPE Nitrile gloves (double-gloved), Safety GogglesCompound is a potent skin sensitizer and alkylating agent.
Protocol: Preparation of Stock Solution
Step 1: Environment Preparation
  • Objective: Eliminate atmospheric moisture.

  • Action: Allow the compound vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

  • Best Practice: Perform weighing and dissolution inside a desiccator box or under a gentle stream of dry nitrogen if a glovebox is unavailable.

Step 2: Gravimetric Analysis & Solubilization
  • Target Concentration: Typically 10 mM to 50 mM. Higher concentrations are more stable (percent-wise) but risk precipitation upon freeze-thaw.

  • Procedure:

    • Weigh the bromoacetylated benzamide solid into an amber glass vial.

    • Calculate the required volume of Anhydrous DMSO .

    • Add DMSO directly to the solid.

    • Dissolution: Vortex for 30 seconds.

      • Critical: Do NOT use heat >30°C. Heat accelerates alkylation of impurities and hydrolysis.

      • If sonication is needed: Use a bath sonicator for max 1 minute with ice water to prevent heating.

Step 3: Aliquoting (The "Single-Shot" Rule)
  • Logic: Repeated freeze-thaw cycles introduce moisture (via condensation) and thermal stress.

  • Action: Immediately divide the master stock into single-use aliquots (e.g., 20

    
    L or 50 
    
    
    
    L) in small amber tubes.
  • Preservation: Overlay the liquid in each tube with inert gas (Argon/Nitrogen) before capping.

Step 4: Storage
  • Temperature: -80°C is optimal; -20°C is acceptable for <1 month.

  • Organization: Store in a secondary container with desiccant packs.

Quality Control (QC) & Validation

Trustworthiness in covalent probe research requires verifying the integrity of the warhead.

Method: LC-MS Purity Check

  • Frequency: At preparation (T=0) and every 3 months.

  • Marker: Look for the "Hydrolysis Shift."

    • Parent Mass:

      
      
      
    • Hydrolysis Product:

      
      
      
      
      
      
      
  • Acceptance Criteria: Purity > 95%; Hydrolysis product < 2%.

Method: NMR (Optional)

  • Signal: The methylene protons (

    
    ) typically appear as a singlet around 
    
    
    
    3.8–4.0 ppm.
  • Shift: Hydrolysis shifts this peak upfield (to

    
     4.2–4.5 ppm for 
    
    
    
    ).
Visualization: Stability & Workflow

G Solid Solid Compound (Store Desiccated) Weigh Weighing (Dry Atmosphere) Solid->Weigh Warm to RT Dissolve Dissolution (Anhydrous DMSO) Weigh->Dissolve Avoid Heat QC QC Check (LC-MS / NMR) Dissolve->QC T=0 Check Hydrolysis Hydrolysis (Loss of Warhead) Dissolve->Hydrolysis Wet DMSO Aliquot Aliquot (Single-Use) QC->Aliquot Pass Storage Storage (-80°C, Dark) Aliquot->Storage Argon Overlay Storage->Hydrolysis Moisture Leak Precip Precipitation (Water Uptake) Storage->Precip Freeze/Thaw

Figure 1: Workflow for the preparation of reactive electrophile stock solutions, highlighting critical control points to prevent hydrolysis and degradation.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitation upon thawing DMSO absorbed water; Compound solubility limit reached at low temp.Sonicate briefly (max 1 min) in warm water bath (30°C). If insoluble, discard.
LC-MS shows [M-63] peak Hydrolysis of C-Br bond.Critical Failure. Discard stock. Check DMSO water content.[1][2][3][4]
Yellowing of solution Photolytic degradation or HBr liberation.Discard. Ensure storage in amber vials.
Shift in biological IC50 Loss of electrophilic potency.Re-run QC. Electrophiles lose potency before they precipitate.
References
  • Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292–304. Link

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446–451. Link

  • Waybright, T. J., et al. (2009). "Increasing the reliability of compound management: A comparison of various DMSO storage conditions." Journal of Biomolecular Screening, 14(6), 708-715. Link

  • Sigma-Aldrich. "Handling and Storage of Chemical Reagents: DMSO and Electrophiles." Technical Bulletin. Link

Sources

Mass spectrometry detection of bromoacetamide adducts

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Mass Spectrometry-Based Detection and Analysis of Bromoacetamide Adducts

Authored by: A Senior Application Scientist

Introduction: The Role of Bromoacetamide in Chemical Proteomics

In the landscape of chemical proteomics and drug development, the precise targeting and characterization of protein modifications are paramount. Bromoacetamide (BrAc) has emerged as a critical tool for these endeavors. As a reactive haloacetamide, it serves as an alkylating agent, primarily targeting nucleophilic amino acid residues.[1][2] Its principal application lies in the covalent modification of cysteine residues, whose thiol groups (-SH) are highly nucleophilic and often play crucial roles in protein structure, catalysis, and regulation.[1][3]

The irreversible nature of this alkylation makes bromoacetamide an invaluable reagent for "capping" reduced cysteine residues during sample preparation for mass spectrometry (MS). This prevents the re-formation of disulfide bonds, ensuring proteins are amenable to enzymatic digestion and that cysteine-containing peptides are consistently identified.[1][3] Beyond this standard application, bromoacetamide and its derivatives are instrumental in activity-based protein profiling (ABPP) and targeted covalent inhibitor development, where the goal is to identify and functionally characterize proteins with reactive cysteines in their active or allosteric sites.[4][5] Understanding the formation and detection of bromoacetamide adducts is therefore essential for researchers aiming to elucidate protein function and discover novel therapeutic targets.[6]

This guide provides a comprehensive overview of the principles, protocols, and data analysis strategies for the robust detection of bromoacetamide adducts using mass spectrometry.

Principle and Mechanism of Bromoacetamide Alkylation

The primary mechanism of action for bromoacetamide is a nucleophilic substitution reaction (SN2). The nucleophilic thiol group of a deprotonated cysteine residue (thiolate anion, -S⁻) attacks the electrophilic carbon atom bearing the bromine atom. This results in the formation of a stable thioether bond and the displacement of bromide as a leaving group.[2]

This reaction effectively converts the cysteine residue into S-acetamidomethylcysteine. While cysteine is the most common target, side reactions can occur with other nucleophilic residues like histidine, lysine, and methionine, particularly at higher pH or reagent concentrations.[1][7] However, under controlled conditions typical for proteomics sample preparation (pH ~7.5-8.5), the reaction is highly specific for cysteine.[8]

Figure 1: Bromoacetamide alkylation of a cysteine residue.

Quantitative Data: Mass Shifts of Bromoacetamide Adducts

The covalent addition of the acetamide group from bromoacetamide to an amino acid residue results in a predictable mass increase. This mass shift is the key signature used to identify the modification during mass spectrometry data analysis. It is crucial to use the monoisotopic mass for high-resolution mass spectrometry.

Modified ResidueAdduct StructureMonoisotopic Mass Shift (Da)Notes
Cysteine (C)-S-CH₂CONH₂+57.02146The primary and most common modification.[9]
Histidine (H)Imidazole-CH₂CONH₂+57.02146Possible side reaction.
Lysine (K)-NH-CH₂CONH₂+57.02146Possible side reaction, typically at higher pH.[1]
Methionine (M)-S⁺(CH₃)-CH₂CONH₂+57.02146Possible side reaction, can lead to over-alkylation.[9]
N-terminusH₂N⁻-CH₂CONH₂+57.02146Modification of the peptide's N-terminal amino group.

Note: While the mass shift is identical for these residues, the modification site is confirmed by tandem mass spectrometry (MS/MS) fragmentation analysis.

Experimental Protocol: In-Solution Alkylation and Digestion for Bottom-Up Proteomics

This protocol details a standard workflow for preparing protein samples for LC-MS/MS analysis to identify bromoacetamide adducts.

Materials
  • Lysis Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate, pH 8.0

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylating Agent: 500 mM 2-Bromoacetamide in 50 mM Ammonium Bicarbonate (prepare fresh, protect from light)[5]

  • Quenching Reagent: 500 mM DTT in water

  • Protease: Sequencing-grade Trypsin

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Sample Cleanup: C18 desalting spin columns or equivalent

  • MS Reconstitution Buffer: 0.1% Formic Acid in LC-MS grade water

Procedure
  • Protein Extraction and Denaturation:

    • Lyse cells or homogenize tissue in Lysis Buffer to extract proteins.

    • Determine protein concentration using a compatible assay (e.g., BCA).

    • Take a desired amount of protein (e.g., 100 µg) and adjust the volume with Lysis Buffer.

  • Reduction of Disulfide Bonds:

    • Add the 500 mM DTT stock solution to the protein sample to a final concentration of 10 mM.[5]

    • Incubate at 37°C for 1 hour with gentle shaking. This step breaks the disulfide bonds to expose cysteine residues.[10]

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add the freshly prepared 500 mM bromoacetamide stock solution to a final concentration of 20-25 mM.[5][11]

    • Incubate for 30-45 minutes at room temperature in the dark.[11] Bromoacetamide is light-sensitive.

  • Quenching the Alkylation Reaction:

    • Add the 500 mM DTT stock solution to a final concentration of 20 mM to quench any excess bromoacetamide.[5]

    • Incubate for 15 minutes at room temperature.[11]

  • Preparation for Digestion:

    • Dilute the sample with Digestion Buffer to reduce the urea concentration to below 1.5 M. This is critical for trypsin activity. A 6-fold dilution is typical for a sample in 8 M urea.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).

    • Incubate overnight (16-18 hours) at 37°C.[5]

  • Sample Cleanup:

    • Acidify the peptide digest with formic acid to a final concentration of 0.1-1% to stop the digestion.[12]

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol. This removes salts, detergents, and urea that interfere with MS analysis.[12]

    • Elute the peptides in a solution containing 50-80% acetonitrile with 0.1% formic acid.[12]

    • Dry the eluted peptides completely using a vacuum centrifuge.

  • Sample Reconstitution:

    • Reconstitute the dried peptides in the MS Reconstitution Buffer to the desired concentration for LC-MS/MS analysis.

Experimental Workflow Start Protein Sample Lysis 1. Lysis & Denaturation (8M Urea) Start->Lysis Reduction 2. Reduction (DTT) Lysis->Reduction Alkylation 3. Alkylation (Bromoacetamide) Reduction->Alkylation Quench 4. Quenching (Excess DTT) Alkylation->Quench Dilution 5. Dilution (<1.5M Urea) Quench->Dilution Digestion 6. Digestion (Trypsin) Dilution->Digestion Cleanup 7. Desalting (C18 Cleanup) Digestion->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Figure 2: Workflow for preparing bromoacetamide-alkylated samples.

Mass Spectrometry Data Acquisition and Analysis

Data Acquisition

A standard Data-Dependent Acquisition (DDA) method on a high-resolution Orbitrap mass spectrometer is well-suited for identifying bromoacetamide adducts.[13]

  • MS1 Scan: Acquire full MS scans at a high resolution (e.g., 60,000-120,000) to accurately measure the precursor ion masses of the peptides.

  • MS2 Scans (Tandem MS): Select the most intense precursor ions for fragmentation using Higher-energy Collisional Dissociation (HCD). Acquire the MS/MS spectra in the Orbitrap or a rapid-scanning analyzer like an ion trap.[14][15] Dynamic exclusion should be enabled to prevent repeated fragmentation of the same abundant peptides.

Database Searching

The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot, UniProt) using a search algorithm like Sequest, Mascot, or Andromeda.[13] It is critical to configure the search parameters correctly.

  • Enzyme: Specify Trypsin, allowing for up to 1-2 missed cleavages.

  • Fixed/Static Modifications: Set Carboxamidomethyl (+57.02146 Da) on Cysteine as a fixed modification if complete alkylation is expected. This tells the algorithm that all cysteines should carry this modification.

  • Variable/Dynamic Modifications:

    • To check for incomplete alkylation, set Carboxamidomethyl (+57.02146 Da) on Cysteine as a variable modification.

    • To check for off-target reactions, set Carboxamidomethyl (+57.02146 Da) as a variable modification on H, K, M, and protein/peptide N-termini.[1][7]

    • Always include common variable modifications such as Oxidation of Methionine (+15.99491 Da).

  • Mass Tolerances: Set precursor and fragment mass tolerances appropriate for your instrument (e.g., 10 ppm for precursor ions and 0.02 Da for fragment ions for an Orbitrap).

The search algorithm will match the experimental MS/MS spectra to peptide sequences from the database, considering the specified modifications.[16][17] The identification of a peptide with a +57.02146 Da modification on a specific residue confirms the presence of a bromoacetamide adduct.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Alkylation Efficiency (Unmodified Cysteines Detected) 1. Degraded bromoacetamide reagent.[18]2. Insufficient reagent concentration or reaction time.[9]3. Incomplete reduction of disulfide bonds.1. Always prepare bromoacetamide solution fresh and protect it from light.[11]2. Optimize the concentration of bromoacetamide (typically a 2-fold molar excess over the reducing agent). Increase incubation time if necessary.3. Ensure the reduction step is complete by optimizing DTT concentration and incubation time/temperature.[11]
Off-Target Modifications Detected 1. pH of the reaction buffer is too high.2. Excessive concentration of bromoacetamide.[9]1. Maintain the pH of the buffer between 7.5 and 8.5 for optimal cysteine specificity.[8]2. Avoid using a large excess of the alkylating agent. Perform a titration to find the optimal concentration.
No or Low Signal for Peptides of Interest 1. Incomplete enzymatic digestion due to high urea concentration.2. Peptide loss during sample cleanup.1. Ensure the urea concentration is below 1.5 M before adding trypsin.2. Follow the desalting protocol carefully. Ensure the C18 material is properly activated and conditioned. Elute with a sufficient volume of elution buffer.[12]
Poor Fragmentation of Modified Peptides 1. Suboptimal collision energy for HCD.2. The modification itself can alter fragmentation patterns.1. Use stepped or optimized collision energy settings.2. Manually inspect the MS/MS spectra. Look for characteristic b- and y-ions that confirm the peptide backbone sequence and localize the modification.[14][15]

Conclusion

Bromoacetamide is a powerful and versatile reagent for protein alkylation in mass spectrometry-based proteomics. Its efficient and specific reaction with cysteine residues makes it ideal for standard sample preparation workflows and for more advanced chemical proteomics applications aimed at probing protein function. By following robust, optimized protocols and employing appropriate data analysis strategies, researchers can confidently identify and characterize bromoacetamide adducts, unlocking valuable insights into protein structure, function, and drug-target interactions.

References

  • BenchChem. (n.d.). Quantitative proteomics analysis of 2-Bromoacetamide labeled proteins.
  • Thermo Fisher Scientific. (n.d.). Protein sample preparation for mass spectrometry.
  • PMC. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis.
  • Benchchem. (n.d.). Protocol for protein alkylation using iodoacetone for mass spectrometry.
  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Analysis of Bis-Bromoacetamido-PEG11 Conjugates.
  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • Benchchem. (n.d.). Application Note: Utilizing Bromoacetic Acid-d3 for Optimal Protein Modification in Quantitative Proteomics.
  • PubMed. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents.
  • ResearchGate. (n.d.). The tandem mass spectra of the modified peptides.
  • PubMed. (n.d.). Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database.
  • Benchchem. (n.d.). A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency.
  • PubMed. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics.
  • PubMed. (n.d.). Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides.
  • PMC. (n.d.). Recent Advances about the Applications of Click Reaction in Chemical Proteomics.
  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Analysis of Proteins Modified with Bromoacetamido-PEG8-Boc.
  • My Computer Science and Engineering Department. (n.d.). Method to Correlate Tandem Mass Spectra of Modified Peptides to Amino Acid Sequences in the Protein Database.
  • Benchchem. (n.d.). 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers.
  • PMC - NIH. (n.d.). Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites.
  • PMC. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges.
  • PubMed. (n.d.). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
  • Reddit. (2024). TMT inefficient labeling : r/proteomics.

Sources

Troubleshooting & Optimization

Improving stability of bromoacetyl probes in aqueous buffer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Stability of Bromoacetyl Probes in Aqueous Buffer

Document ID: TS-BR-042 | Version: 2.1 | Last Updated: 2026-02-14

The Core Conflict: Reactivity vs. Hydrolysis

Executive Summary: Bromoacetyl probes function via an SN2 reaction mechanism where a nucleophile (typically a Cysteine thiol on your target protein) displaces the bromide leaving group.[1]

The stability challenge arises from a "race condition." You are betting that the specific reaction with the protein thiol (


) will occur significantly faster than the non-specific hydrolysis by water (

). While bromoacetamides are generally more stable than iodoacetamides, they are less reactive toward thiols. This slower reaction rate means the probe remains in the aqueous buffer longer, increasing its exposure to hydrolytic degradation before it can label the target.
The Hydrolysis Pathway

In aqueous buffers, hydroxide ions (


) act as competing nucleophiles. As pH increases, the concentration of 

rises, exponentially accelerating hydrolysis. Once hydrolyzed (forming a hydroxyacetyl species), the probe is permanently inactive.

BromoacetylMechanism Probe Bromoacetyl Probe (Active) Labeled Covalent Adduct (Success) Probe->Labeled  Fast Reaction (k_thiol)  Requires: pH 7.0-8.0 Dead Hydroxyacetyl Byproduct (Inactive) Probe->Dead  Slow Reaction (k_hyd)  Accelerated by: pH > 8.0, Heat Cys Protein Cysteine (Target) Cys->Labeled Water Buffer OH- (Contaminant) Water->Dead

Figure 1: Kinetic competition between desired protein labeling and hydrolytic inactivation.

Buffer Optimization Guide

The single most common cause of bromoacetyl failure is incorrect buffer selection. You must optimize for pH and nucleophilicity .

Critical Constraints
  • pH Window: Maintain pH between 7.2 and 7.5 .

    • Why? Below pH 7.0, cysteine thiols are protonated (

      
      ) and unreactive. Above pH 8.0, hydrolysis rates spike, and the probe degrades before labeling.
      
  • Avoid Primary Amines: Never use Tris, Glycine, or Ammonium Bicarbonate during the labeling step.

    • Why? The free amine group in Tris acts as a nucleophile, reacting with the bromoacetyl group and quenching it.

Recommended Buffer Systems
Buffer SystemSuitabilityNotes
HEPES (50 mM) Excellent Ideal for biological assays. Non-nucleophilic at physiological pH.
PBS (pH 7.4) Good Standard saline. Ensure no amine contaminants.
MOPS Good Excellent stability, though less common in screening.
Tris-HCl CRITICAL FAILURE Contains primary amines. Will quench probe.
TCEP Required Use as reducing agent. Avoid DTT/BME (they contain thiols).

The "Just-in-Time" Preparation Protocol

Bromoacetyl probes are hydrophobic and prone to precipitation or hydrolysis if prepared incorrectly. Follow this self-validating workflow to ensure probe integrity.

Step-by-Step Methodology
  • Solubilization (The Master Stock):

    • Dissolve the dry probe in anhydrous DMSO or DMF to a high concentration (e.g., 50–100 mM).

    • Validation: Ensure the solution is clear. If cloudy, sonicate briefly. Store at -20°C or -80°C.

    • Caution: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials.

  • The Intermediate Dilution (Critical Step):

    • Do NOT add the 100 mM DMSO stock directly to the aqueous protein solution. This causes local precipitation ("crashing out") due to the sudden polarity shift.

    • Create a 10x Working Solution in the buffer immediately before use.

    • Example: Dilute 1 µL of Master Stock into 99 µL of buffer (containing 10-20% DMSO if solubility is poor) to create a 1 mM Working Solution.

  • The Reaction:

    • Add the 10x Working Solution to your protein sample (final 1x concentration).

    • Mix by gentle inversion or pipetting. Do not vortex vigorously (denatures protein).

ProtocolWorkflow Stock 1. Master Stock (100mM in DMSO) Store -80°C Dilution 2. Intermediate Dilution (10x in Buffer + 10% DMSO) PREPARE FRESH Stock->Dilution  Dilute 1:100  Avoid precipitation Reaction 3. Labeling Reaction (Final 1x Conc) Incubate 1-4 hrs @ RT Dilution->Reaction  Add immediately  < 5 mins lag time Quench 4. Quench (Add excess Cysteine/DTT) Reaction->Quench  Stop reaction

Figure 2: "Just-in-Time" workflow to minimize aqueous exposure time.

Troubleshooting & FAQs

Q: My labeling efficiency is low (<10%). What is wrong?

A: This is usually a "Thiol Availability" or "Buffer Interference" issue. Check the following in order:

  • Reduction State: Is the protein cysteine oxidized (disulfide bond)? You must pre-treat with TCEP (Tris(2-carboxyethyl)phosphine) to free the thiol. Do not use DTT, as the excess DTT will scavenge your probe.

  • Buffer Check: Are you using Tris? Switch to HEPES.

  • pH Check: Is the pH < 7.0? Raise to 7.4 to deprotonate the cysteine.

Q: I see a precipitate immediately upon adding the probe.

A: The probe is crashing out of solution.

  • Fix: Increase the DMSO concentration in the final reaction mixture (up to 5% is usually tolerated by proteins).

  • Fix: Use the "Intermediate Dilution" step described above to lower the concentration gradient during mixing.

Q: Can I store the diluted probe in buffer for later use?

A: No. Bromoacetyl probes in aqueous buffer (pH 7.4) have a half-life that can range from hours to a day depending on the specific scaffold. Hydrolysis begins immediately. Always prepare the aqueous dilution immediately before addition to the protein.

Q: Why use Bromoacetyl instead of Iodoacetyl?

A: While Iodoacetyl is more reactive toward thiols, it is also more unstable (light-sensitive) and can be too aggressive, leading to non-specific labeling of other residues (like Histidine) if pH drifts high. Bromoacetyl offers a "middle ground"—sufficiently reactive for cysteines but often more selective and stable during compound storage.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on haloacetyl chemistry and buffer compatibility).

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. (Demonstrates use of haloacetamide probes in complex proteomes).

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. (Discusses stability and reactivity profiles of various electrophiles including bromoacetamides).

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317. (Contextualizes the stability requirements for covalent inhibitors).

Sources

Technical Support Center: Optimizing Benzamide Electrophile Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Labeling Efficiency with Benzamide Electrophiles Audience: Senior Researchers, Medicinal Chemists, and Chemical Biologists Content Lead: Senior Application Scientist, Covalent Discovery Unit

Introduction: The Reactivity Paradox

Benzamide electrophiles (including N-acyl benzamides, N-acyl sulfonamides, and activated esters) are powerful tools for Lysine-targeted covalent modification. Unlike Cysteine-targeting warheads (e.g., acrylamides) which benefit from the high nucleophilicity of thiols at physiological pH, Benzamide probes face a steep thermodynamic barrier: the


-amino group of Lysine has a pKa of ~10.5.

At pH 7.4, <0.1% of surface lysines are deprotonated and nucleophilic. Therefore, low labeling efficiency is rarely a "bad batch" of probe; it is almost always a failure to modulate the microenvironment or kinetic parameters of the reaction.

This guide moves beyond basic protocols to address the mechanistic bottlenecks of Lysine acylation.

Module 1: The Chemical Environment (Buffers & pH)[1]

Q: My LC-MS shows the probe is intact, but the protein is unlabeled. Is my buffer interfering?

A: If you are using TRIS, Glycine, or any primary amine buffer, yes .

The Mechanism: Benzamide electrophiles react via nucleophilic attack on the carbonyl carbon. Primary amine buffers act as "decoy nucleophiles." Since buffer concentrations (20–50 mM) vastly exceed protein concentrations (1–10 µM), the buffer statistically outcompetes the protein, consuming the probe before it reaches the target Lysine.

Corrective Action:

  • Switch Buffers: Use HEPES, PBS, MOPS, or Bicine.

  • Check pH: Lysine labeling is pH-dependent.

    • Physiological (pH 7.4): Only "perturbed" Lysines (active site residues with lowered pKa) will label.

    • Forced Labeling (pH 8.0–8.5): Increases the population of deprotonated Lysines (

      
      ) for surface labeling.
      
Buffer SystemSuitabilityRisk Factor
TRIS / Glycine CRITICAL FAIL Contains primary amines; scavenges electrophiles.
PBS (pH 7.4) ⚠️ Moderate Good for stability, but pH is too low for general Lysine labeling.
HEPES (pH 7.5–8.0) Recommended Non-nucleophilic; good buffering capacity in the reactive range.
Bicarbonate (pH 8.3) High Efficiency Ideal for maximizing non-specific surface labeling (e.g., for conjugation).

Module 2: Probe Solubility & Kinetics

Q: I see probe precipitation or "aggregates" in the tube. How do I fix this?

A: Benzamide probes are often lipophilic. When diluted from DMSO (stock) into aqueous buffer, they can crash out, reducing the effective concentration to near zero.

The "Solubility Cliff" Protocol:

  • DMSO Limit: Keep final DMSO concentration < 5% (v/v).

  • Order of Addition: Never add buffer to the neat probe. Always add the probe (in DMSO) to the rapidly stirring protein solution . This prevents local regions of high concentration where aggregates form.

  • Co-solvents: If precipitation persists, add 10–20% Glycerol or 0.05% Tween-20 to the buffer before adding the probe.

Q: The reaction works on peptides but fails on the full-length protein. Why?

A: This indicates a Steric or pKa Mismatch .

  • Steric Occlusion: The benzamide scaffold may be too bulky to access the target Lysine in the folded protein.

  • pKa Suppression: The local environment of the protein might actually raise the pKa of the target Lysine (e.g., proximity to Glu/Asp residues), making it less reactive than a free peptide Lysine.

Diagnostic Experiment: Perform a Denaturing Labeling control.

  • Denature protein with 6M Urea or 1% SDS.

  • Add Probe.[1]

  • Result: If labeling returns, the issue is steric accessibility in the native state. If labeling remains low, the issue is chemical reactivity (probe is too weak).

Module 3: Post-Labeling Detection

Q: My "Click" chemistry signal (fluorescence) is weak, but MS shows the probe is attached. What's happening?

A: This is a detection artifact, not a labeling failure. Benzamide probes often use alkyne/azide handles for visualization.

  • Copper Quenching: Excess copper in CuAAC (Click) reactions can precipitate proteins or quench fluorophores.

  • Steric Buriel: The probe might label a Lysine buried in a hydrophobic pocket. The subsequent "Click" reagents (Tag-Azide) cannot access the alkyne handle.

Solution: Perform the Click reaction under denaturing conditions (1% SDS) to expose the handle, then wash away excess reagents before imaging.

Visualizing the Problem: The Competition Landscape

The following diagram illustrates the kinetic competition determining labeling efficiency. To maximize "Path A" (Protein Labeling), you must minimize Paths B (Hydrolysis) and C (Buffer Scavenging).

ReactionCompetition cluster_conditions Critical Variables Probe Benzamide Electrophile Target Target Lysine (Protein) Probe->Target Path A: Desired (pH > 8.0 favored) Buffer Amine Buffer (Tris/Glycine) Probe->Buffer Path C: Competition (Fast in Tris!) Water Water (Hydrolysis) Probe->Water Path B: Hydrolysis (Slow, but constant) Product Labeled Protein (Success) Target->Product Waste1 Buffer Adduct (Dead Probe) Buffer->Waste1 Waste2 Hydrolyzed Acid (Inactive) Water->Waste2

Figure 1: Kinetic competition in benzamide labeling. Successful labeling (Green) competes against buffer scavenging (Red) and hydrolysis (Yellow).

Standardized Protocol: The "Gold Standard" Lysine Labeling Assay

Use this protocol to baseline your probe's efficiency.

Reagents:

  • Buffer A: 50 mM HEPES, 150 mM NaCl, pH 8.0 (Strictly no Tris/Ammonium).

  • Protein Stock: 10–50 µM in Buffer A.

  • Probe Stock: 10 mM in anhydrous DMSO.

Workflow:

  • Preparation: Dilute protein to 2 µM in Buffer A (Final Volume: 50 µL).

  • Activation: Add Probe Stock to protein solution.

    • Target Ratio: 20:1 (Probe:Protein).

    • Addition: Add 0.2 µL of 10 mM probe (Final conc: 40 µM). DMSO is 0.4%.

  • Incubation: Vortex gently. Incubate at 25°C for 60 minutes .

    • Note: Benzamides are slower than cysteines. 15 mins is insufficient.

  • Quench: Add 5 µL of 1 M Tris (pH 8.0) or Hydroxylamine.[2]

    • Why? This scavenges remaining probe to stop the reaction precisely.

  • Analysis: Proceed to SDS-PAGE (fluorescence) or Intact Protein LC-MS.

Troubleshooting Logic Tree

Follow this decision matrix when efficiency is < 10%.

TroubleshootingTree Start Problem: Low Labeling Efficiency (<10%) CheckBuffer Check Buffer Composition Start->CheckBuffer IsTris Is it Tris/Glycine? CheckBuffer->IsTris ChangeBuffer Switch to HEPES/PBS IsTris->ChangeBuffer Yes CheckpH Check pH IsTris->CheckpH No IspHlow Is pH < 7.5? CheckpH->IspHlow RaisePH Increase pH to 8.0-8.5 IspHlow->RaisePH Yes CheckConc Check Probe/Protein Ratio IspHlow->CheckConc No IsRatioLow Is Ratio < 10:1? CheckConc->IsRatioLow IncreaseRatio Increase to 20:1 or 50:1 IsRatioLow->IncreaseRatio Yes CheckStructure Structural Mismatch (Sterics/pKa) IsRatioLow->CheckStructure No

Figure 2: Step-by-step diagnostic flow for identifying the root cause of labeling failure.

References

  • Matthews, M. L., et al. (2017). "Chemoproteomic profiling and discovery of protein electrophiles in human cells." Nature Chemistry. (Describes the reactivity landscape of lysine-targeting probes).

  • Hacker, S. M., et al. (2017). "Global profiling of lysine reactivity and ligandability in the human proteome." Nature Chemistry. (Foundational text on lysine pKa perturbation and benzamide/activated ester profiling).

  • Adusumalli, S. R., et al. (2018). "Methodological & Application Guide: Optimizing Buffer pH for NHS Ester Reactions." BenchChem Application Notes. (Technical parameters for amine-reactive chemistries).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on buffer compatibility and nucleophile competition).

  • Tamura, T., & Hamachi, I. (2019). "Chemistry for Covalent Modification of Endogenous Proteins in Live Cells." Journal of the American Chemical Society.[3] (Discusses N-acyl-N-alkyl sulfonamide "NASA" chemistry for kinetic optimization).

Sources

Storage conditions to prevent degradation of bromoacetyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage & Handling to Prevent Degradation

Introduction: The "Warhead" Paradox

Welcome. If you are reading this, you are likely working with bromoacetyl (BrAc) linkers , PROTACs , or covalent inhibitors . You have chosen the bromoacetyl group for its high electrophilicity—its ability to snap onto a cysteine residue with rapid kinetics.

However, that same reactivity makes these compounds chemically fragile. The carbon-bromine (C-Br) bond is a "loaded spring," susceptible to premature detonation by moisture, light, and heat. In my experience, 80% of "failed syntheses" involving BrAc reagents are actually storage failures that occurred before the reaction flask was ever opened.

This guide is designed to help you maintain the integrity of your reagents and modified biomolecules.

Module 1: The Degradation Matrix (Mechanisms)

To prevent degradation, you must understand the enemy. Bromoacetyl compounds degrade primarily through two pathways: Hydrolytic Autocatalysis and Photolytic Cleavage .

The Hydrolysis Trap (Moisture)

The most common failure mode is hydrolysis. The


-carbon is highly polarized. Water attacks this position, displacing the bromide.
  • The Reaction:

    
    
    
  • The Danger: The byproduct is Hydrogen Bromide (HBr). HBr is acidic and hygroscopic; it pulls more moisture from the air, creating a runaway cycle (autocatalysis) that destroys the remaining compound and can cleave sensitive peptide bonds or protecting groups.

The Photolysis Trap (Light)

The C-Br bond energy (


) is relatively low. UV and high-intensity visible light can induce homolytic cleavage, generating radical species that lead to complex mixtures of debrominated byproducts.
Visualization: Degradation Pathways

DegradationPathways BrAc Bromoacetyl Compound (Intact) Hydrolysis Hydrolysis (Nucleophilic Attack) BrAc->Hydrolysis Photolysis Photolysis (Homolytic Cleavage) BrAc->Photolysis Moisture Moisture (H₂O) Moisture->Hydrolysis Light UV/Vis Light Light->Photolysis Hydroxy Hydroxyacetyl Product (Inactive) Hydrolysis->Hydroxy HBr HBr Acid (Autocatalyst) Hydrolysis->HBr Radicals Radical Species (Complex Byproducts) Photolysis->Radicals HBr->Moisture Absorbs more H₂O

Figure 1: The dual degradation pathways of bromoacetyl compounds. Note the autocatalytic loop caused by HBr generation.

Module 2: Core Storage Protocols

These protocols are non-negotiable for maintaining >95% purity over time.

For Bulk Reagents (e.g., Bromoacetyl Bromide)
  • Temperature: Store at 2–8°C (Refrigerated). Do not freeze bulk liquid reagents as freeze-thaw expansion can compromise seal integrity.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1]

  • Container: Glass bottles with Teflon-lined caps. Parafilm is insufficient; use electrical tape or secondary containment for long-term storage.

  • Warning: Bromoacetyl bromide is a lachrymator and corrosive. If the liquid turns from colorless/pale yellow to dark brown/red, it has hydrolyzed and liberated free bromine [1].

For Bromoacetyl-Peptides/Linkers
  • State: Always store as a lyophilized powder . Never store in solution for >24 hours.

  • Temperature: -20°C for up to 3 months; -80°C for long-term (>1 year) [2].[1][2]

  • Desiccation: Store vials inside a secondary jar containing desiccant (silica gel or Drierite).

Data Summary: Stability by Condition
Storage ConditionFormEstimated StabilityRisk Factor
-80°C + Desiccant Lyophilized Powder> 2 YearsLow
-20°C + Desiccant Lyophilized Powder6–12 MonthsLow
+4°C (Fridge) Lyophilized Powder2–4 WeeksMedium (Condensation risk)
Room Temp (Solution) Water/Buffer< 4 HoursCritical (Hydrolysis)
-20°C (Solution) DMSO/DMF1–2 WeeksHigh (Freeze-thaw damage)

Module 3: Troubleshooting & Diagnostics (FAQs)

Q1: My bromoacetyl peptide has turned into a sticky gum. Is it usable?

Diagnosis: Likely hygroscopic failure . Analysis: Bromoacetyl peptides are often hygroscopic.[2] If the vial was opened while cold, atmospheric water condensed on the solid, turning it into a gum. Solution:

  • Check LC-MS. If the mass is correct (no +16 Da shift from hydrolysis), you may be able to redissolve and use immediately.

  • If you see a -62/64 Da loss (elimination of HBr) or +16 Da (OH substitution), discard the sample.

Q2: I see a "doublet" peak in my Mass Spec. What happened?

Diagnosis: This is likely intact product , not degradation. Analysis: Bromine exists as two isotopes:


 and 

in roughly a 1:1 ratio. Verification: An intact bromoacetyl compound must show this characteristic M and M+2 pattern. If you see a single peak, you have lost the bromine (likely hydrolyzed to -OH) [3].
Q3: Can I dissolve the compound in DMSO and freeze it?

Diagnosis: Risky. Analysis: While DMSO is better than water, commercial DMSO often contains trace water. Furthermore, DMSO can act as a nucleophile (oxidizing the halide to an aldehyde via Kornblum oxidation mechanisms) upon prolonged storage. Protocol: If you must store in solution:

  • Use Anhydrous DMSO (freshly opened).

  • Purge with Argon.

  • Store at -80°C.

  • Use within 2 weeks.

Module 4: The "Safe Thawing" Workflow

The majority of degradation happens during the transition from Freezer


 Bench. Follow this self-validating workflow.
Step-by-Step Protocol
  • Retrieval: Remove the sealed container from the -20°C/-80°C freezer.

  • Equilibration (CRITICAL): Place the unopened container in a desiccator at room temperature for 30–60 minutes .

    • Why? Opening a cold vial causes immediate condensation of atmospheric water onto the reagent.

  • Opening: Open the vial only after it feels warm to the touch.

  • Dispensing: Weigh out the required amount quickly.

  • Re-sealing: Flush the headspace of the stock vial with Nitrogen or Argon gas before re-capping.

  • Return: Immediately return the stock to the freezer.

Visualization: Safe Handling Logic

HandlingWorkflow Start Remove from Freezer (-20°C / -80°C) CheckTemp Is container at Room Temp? Start->CheckTemp Wait WAIT 30-60 MINS (Desiccator) CheckTemp->Wait No (Cold) Open Open Vial CheckTemp->Open Yes (Warm) Wait->CheckTemp Re-check Purge Purge Headspace (Argon/N₂) Open->Purge After Dispensing Reseal Reseal & Return to Freezer Purge->Reseal

Figure 2: The "Warm-Open-Purge" cycle. Skipping the 'Wait' step is the #1 cause of reagent failure.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

Technical Support Center: Quenching Bromoacetamide Reactions with DTT or Mercaptoethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for effectively quenching bromoacetamide reactions using dithiothreitol (DTT) or β-mercaptoethanol (BME). Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to quench a bromoacetamide reaction?

Quenching is a critical step to halt the alkylation reaction and prevent unwanted side reactions.[1] Bromoacetamide is a reactive compound that targets nucleophilic groups, primarily the thiol group of cysteine residues.[2][3] If left unquenched, excess bromoacetamide can continue to react, potentially modifying other amino acid residues such as histidine, lysine, and methionine, which can compromise the integrity and function of your protein of interest.[2][4]

Q2: What is the chemical mechanism behind quenching with DTT or mercaptoethanol?

Both DTT and β-mercaptoethanol are thiol-containing molecules that act as potent reducing agents and nucleophiles.[5][6] They quench the bromoacetamide reaction by reacting with the excess, unreacted bromoacetamide in a nucleophilic substitution reaction. The thiol group of the quenching agent attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable thioether bond.[2] This effectively consumes the remaining bromoacetamide, preventing it from reacting with your target molecule.

Q3: DTT vs. β-mercaptoethanol: Which should I choose?

The choice between DTT and BME depends on several factors, including the specific requirements of your experiment, downstream applications, and laboratory environment.

FeatureDithiothreitol (DTT)β-Mercaptoethanol (BME)
Reducing Strength Stronger reducing agent.[6][7]Weaker reducing agent compared to DTT.[6]
Concentration Effective at lower concentrations.[5]Requires higher concentrations for similar efficacy.[7]
Stability in Solution More stable in solution than BME.[5]Degrades more rapidly, especially when exposed to oxygen.[5]
Odor Low volatility and minimal odor.[5]Volatile with a strong, unpleasant odor.[5][7]
Cost Generally more expensive.More cost-effective.[5]
Downstream Compatibility Generally has more favorable interactions with downstream assays.[5]May require specific conditions for compatibility.[5]
Q4: How does pH affect the quenching reaction?

The efficiency of the quenching reaction is pH-dependent. The thiol groups of both DTT and BME need to be in their deprotonated, thiolate form (S-) to act as effective nucleophiles. The pKa of the thiol groups in DTT are 9.2 and 10.1, while for BME it is 9.5.[8] Therefore, a pH around 8.0 is generally optimal for quenching, as it ensures a sufficient concentration of the reactive thiolate species.[9]

Troubleshooting Guide

This section addresses common problems encountered during the quenching of bromoacetamide reactions and provides actionable solutions.

Problem 1: Incomplete Quenching
  • Symptom: Downstream analysis (e.g., mass spectrometry) reveals unexpected modifications on your protein, suggesting that the bromoacetamide was not fully neutralized.

  • Possible Causes & Solutions:

    • Insufficient Molar Excess of Quenching Reagent: Ensure that the quenching agent is added in a significant molar excess over the initial amount of bromoacetamide. A 10- to 20-fold molar excess is a good starting point.

    • Inadequate Incubation Time: Allow sufficient time for the quenching reaction to go to completion. A minimum of 15-30 minutes at room temperature is typically recommended.[10][11] For complex mixtures or viscous solutions, extending the incubation time may be necessary.

    • Suboptimal pH: Verify that the pH of the reaction mixture is in the optimal range (pH 7.5-8.5) during quenching to ensure the reactivity of the thiol quenching agent.[2]

    • Degraded Quenching Agent: DTT and BME solutions can oxidize over time, losing their effectiveness.[5] Always use freshly prepared solutions for optimal results.[12]

Problem 2: Off-Target Reactions and Protein Aggregation
  • Symptom: Evidence of non-specific modifications on amino acids other than cysteine, or visible precipitation/aggregation of the protein sample after quenching.

  • Possible Causes & Solutions:

    • High pH During Labeling: Performing the initial bromoacetamide reaction at a pH above 8.5 can lead to increased reactivity with other nucleophilic residues like lysine and histidine.[2] Optimize the labeling pH to be more selective for cysteines (typically pH 7.5-8.5).[2]

    • Excessive Bromoacetamide Concentration: Using a very high concentration of bromoacetamide can drive off-target reactions. Titrate the bromoacetamide concentration to find the lowest effective amount for your desired labeling efficiency.

    • Disulfide Bond Reduction and Protein Unfolding: Both DTT and BME are potent reducing agents that can break disulfide bonds within your protein, potentially leading to unfolding and aggregation.[5] If your protein's stability relies on disulfide bridges, consider using a less potent quenching agent or a lower concentration of DTT/BME. In some cases, a rapid buffer exchange to remove the quenching agent after a short incubation may be necessary.

Problem 3: Interference with Downstream Applications
  • Symptom: The presence of the quenching agent interferes with subsequent analytical techniques, such as mass spectrometry or fluorescence-based assays.

  • Possible Causes & Solutions:

    • Residual Quenching Agent: DTT and BME can interfere with various downstream applications. For instance, DTT can reduce nickel ions, which can be problematic in the purification of HIS-tagged proteins.[12] It is crucial to remove the excess quenching agent after the reaction is complete.

    • Removal Techniques:

      • Dialysis/Buffer Exchange: Effective for removing small molecules like DTT and BME from protein samples.[1]

      • Size Exclusion Chromatography (SEC): Provides good separation of the protein from the smaller quenching agent molecules.[1]

      • Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can be used to isolate the protein, although care must be taken to ensure efficient resolubilization.[13]

Experimental Protocols

Protocol 1: Quenching Bromoacetamide Reaction with DTT
  • Prepare a fresh 1 M DTT stock solution: Dissolve 154.25 mg of DTT in 1 mL of distilled water. Store unused aliquots at -20°C.[12]

  • Calculate the required volume of DTT: Determine the molar amount of bromoacetamide used in your reaction. Add a 10- to 20-fold molar excess of DTT to the reaction mixture.

  • Incubate: Gently mix and incubate the reaction at room temperature for at least 15-30 minutes.[11]

  • Proceed to purification: Remove the excess DTT and quenched bromoacetamide using a suitable method like dialysis or size exclusion chromatography.[1]

Protocol 2: Quenching Bromoacetamide Reaction with β-Mercaptoethanol
  • Prepare a fresh 1 M β-mercaptoethanol stock solution: Add 70.1 µL of 14.3 M β-mercaptoethanol to 929.9 µL of distilled water. Caution: Work in a fume hood as BME is volatile and has a strong odor.

  • Calculate the required volume of BME: Determine the molar amount of bromoacetamide used in your reaction. Add a 10- to 20-fold molar excess of BME to the reaction mixture.

  • Incubate: Gently mix and incubate the reaction at room temperature for at least 30 minutes.

  • Proceed to purification: Remove the excess BME and quenched bromoacetamide using a suitable method like dialysis or size exclusion chromatography.

Visualizations

QuenchingMechanism Bromoacetamide Bromoacetamide (Excess) QuenchedProduct Stable Thioether Adduct Bromoacetamide->QuenchedProduct Nucleophilic Attack ProtectedProtein Protected Protein Bromoacetamide->ProtectedProtein Unwanted Side Reaction (Prevented by Quenching) ThiolQuencher Thiol Quencher (DTT or BME) ThiolQuencher->QuenchedProduct Protein Protein with Unreacted Thiols

Caption: Mechanism of quenching excess bromoacetamide.

TroubleshootingWorkflow Start Incomplete Quenching Observed CheckExcess Check Molar Excess of Quencher Start->CheckExcess CheckTime Verify Incubation Time CheckExcess->CheckTime Sufficient Resolved Problem Resolved CheckExcess->Resolved Increase Excess CheckpH Confirm Reaction pH (7.5-8.5) CheckTime->CheckpH Adequate CheckTime->Resolved Extend Time CheckReagent Use Fresh Quenching Reagent CheckpH->CheckReagent Optimal CheckpH->Resolved Adjust pH CheckReagent->Resolved Fresh

Caption: Troubleshooting workflow for incomplete quenching.

References

  • BenchChem. (n.d.). Side reactions of bromoacetamide group in bioconjugation.
  • Patsnap Synapse. (2025, April 29). Why Use DTT vs. β-Mercaptoethanol in Protein Extraction?.
  • Interchim. (n.d.). DTT (DithioThreitol).
  • AppliChem. (n.d.). DTT - Technical Data Sheet.
  • Stack Exchange. (2018, October 5). Is there a reliable source for storage and stability of reducing agents like DTT?.
  • Astral Scientific. (2018, October 4). Dithiothreitol (DTT) Applications you must know.
  • BenchChem. (n.d.). How to remove unreacted methyl bromoacetate from a protein sample.
  • BenchChem. (n.d.). Application Note: Utilizing Bromoacetic Acid-d3 for Optimal Protein Modification in Quantitative Proteomics.
  • BenchChem. (n.d.). A Researcher's Guide to Cysteine Modification: Evaluating Alternatives to Bromoacetamide Chemistry.
  • BOC Sciences. (2024, February 27). Several Ways of Thiol Coupling in ADCs.
  • PubMed. (2000, January 15). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
  • PMC. (2023, January 18). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry.
  • Vector Labs. (n.d.). Maleimide Reaction Chemistry.
  • Protocol Online. (2008, January 9). DTT vs. Beta Mercaptoethanol.. which is a stronger reducing agent?.
  • BenchChem. (n.d.). Technical Support Center: Bromoacetamide-Thiol Reactions.
  • CORE. (2016, January 20). Chemical Protein Modification through Cysteine.
  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • BOC Sciences. (n.d.). Thiol-Based Conjugation Methods for ADC - Bioconjugation.
  • Pediaa.Com. (2023, March 19). What is the Difference Between DTT and Beta-Mercaptoethanol.
  • Reddit. (2025, February 19). Can I use DTT instead of β-mercaptoethanol for RNA extraction?.
  • BenchChem. (n.d.). Application Notes and Protocols for Bromoacetic Acid-d3 in Mass Spectrometry-Based Proteomics.
  • GoldBio. (2015, February 25). This vs. That – Your Guide to Choosing Between Similar Reagents.
  • Thermo Fisher Scientific - US. (n.d.). Introduction to Thiol Modification and Detection—Section 2.1.
  • PubMed. (2025, May 18). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation.
  • PMC. (n.d.). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
  • University of Washington. (2011, October 4). Protein Reduction, Alkylation, Digestion.
  • AG Scientific. (n.d.). Dithiothreitol, AKA Cleland's Reagent.
  • BenchChem. (n.d.). Application Notes and Protocols for Labeling Proteins with Bromoacetamido-PEG4-Acid.
  • PMC. (n.d.). Introduction to approaches and tools for the evaluation of protein cysteine oxidation.
  • ResearchGate. (2015, December 22). Why does beta-mercaptoethanol cause quenching of fluorescently labelled proteins but DTT does not?.
  • BenchChem. (n.d.). Troubleshooting incomplete cleavage of the Trt protecting group.
  • Thermal Processing Magazine. (2020, May 15). Troubleshooting induction hardening problems: Part 2.

Sources

Validation & Comparative

Validating Covalent Modification: A Comparative Guide to High-Resolution LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Covalent Modification using LC-MS/MS Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Covalent Renaissance

The resurgence of Targeted Covalent Inhibitors (TCIs)—exemplified by FDA approvals of Ibrutinib (BTK) and Sotorasib (KRAS G12C)—has necessitated a shift in analytical validation. Unlike reversible binders, TCIs require definitive proof of occupancy (stoichiometry) and site-specificity (selectivity).

This guide compares the three primary analytical methodologies used today: Intact Protein Mass Analysis , Standard HCD Peptide Mapping , and the High-Fidelity Hybrid Workflow (The "Gold Standard") . While Intact Mass offers speed, it fails to provide structural certainty. We demonstrate why a Hybrid Workflow utilizing EThcD fragmentation and Diagnostic Ion Triggering is the superior method for unambiguous validation.

Strategic Overview: Methodological Comparison

The Landscape of Validation

Validation is not a single step but a cascade of evidence. We compare the "Product" (High-Fidelity Hybrid Workflow) against standard alternatives.

FeatureIntact Protein MS (Screening)Standard Peptide Mapping (HCD Only)High-Fidelity Hybrid Workflow (The Solution)
Primary Output Total Mass Shift (+Δm)Peptide Sequence & Mass ShiftExact Residue Localization & Occupancy
Site Specificity Low (Inferred)Medium (Backbone fragmentation)High (Side-chain preservation)
Throughput High (mins/sample)Low (hrs/sample)Medium (Optimized gradients)
False Positive Risk High (Non-specific adducts)Medium (Neutral loss issues)Ultra-Low (Orthogonal validation)
Labile Mod Stability N/ALow (Warhead may detach)High (ETD preserves modifications)
Why the Hybrid Workflow Wins

Standard HCD (Higher-energy Collisional Dissociation) often causes "neutral loss" of the covalent warhead before the peptide backbone fragments, leaving the modification site ambiguous. The Hybrid Workflow utilizes EThcD (Electron-Transfer/Higher-Energy Collision Dissociation), which preserves the labile modification on the side chain while fragmenting the backbone, yielding >95% confidence in site localization [1].

Technical Deep Dive: The Validated Workflow

Experimental Protocol: The "Self-Validating" System

This protocol is designed to eliminate ambiguity. It employs a "Targeted-Trigger" approach where the mass spectrometer only commits to high-resolution sequencing when a specific "warhead marker" is detected.

Phase 1: Sample Preparation (The "Click" Alternative)
  • Standard: Direct digestion of the protein-drug complex.

  • Advanced: For low-abundance targets, use an alkyne-tagged probe. React lysate with biotin-azide via CuAAC (Click Chemistry), enrich on Streptavidin beads, and perform on-bead digestion.[1]

Phase 2: LC-MS/MS Acquisition (The Hybrid Method)

Instrument: Orbitrap Eclipse or Lumos (or equivalent Q-TOF).

  • MS1 Scan: High resolution (120k), broad range (350–1500 m/z).

  • Diagnostic Ion Filter: The instrument monitors for the specific fragment mass of the warhead (e.g., m/z 423.1 for a specific acrylamide derivative).

  • Triggered MS2:

    • If Diagnostic Ion is ABSENT : Perform fast HCD scan (Speed).

    • If Diagnostic Ion is PRESENT : Trigger EThcD scan (Precision).

    • Rationale: This maximizes duty cycle while reserving the slower, high-quality EThcD fragmentation only for the modified peptides of interest [2].

Phase 3: Bioinformatics & Validation
  • Search Engine: Sequest HT or MaxQuant.

  • Variable Modification: Define the drug mass (e.g., +498.12 Da) on Cysteine.

  • Site Localization: Filter for ptmRS or PhosphoRS scores > 75% (Class I sites).

  • Manual Inspection: Verify the presence of the c- and z-ion series (specific to ETD/EThcD) flanking the modified residue.

Visualizing the Validation Logic

Workflow Diagram

The following diagram illustrates the decision logic within the High-Fidelity Hybrid Workflow.

CovalentValidation Start Protein-Drug Complex Digest Trypsin Digestion (1:50 Ratio, Overnight) Start->Digest LC Reverse Phase LC (C18 Column) Digest->LC MS1 MS1 Survey Scan (Orbitrap, 120k Res) LC->MS1 Decision Diagnostic Ion Detected? MS1->Decision HCD Standard HCD (General Peptide ID) Decision->HCD No EThcD Triggered EThcD (Site Localization) Decision->EThcD Yes (Warhead Found) DataAnalysis Bioinformatics (Mass Shift + Site Score) HCD->DataAnalysis EThcD->DataAnalysis Validation Validated Target Occupancy & Site DataAnalysis->Validation

Caption: Logic flow for the Hybrid EThcD/HCD acquisition method. The detection of a warhead-specific diagnostic ion triggers high-fidelity fragmentation.

Decision Tree: Choosing the Right Method

When should you use Intact Mass vs. the Hybrid Workflow?

MethodSelection Question Goal of Analysis? Screening High Throughput Screening (HTS) Question->Screening Hit Finding Validation IND-Enabling Validation Question->Validation Lead Opt / MoA Intact Intact Protein MS (LC-TOF) Screening->Intact PeptideMap Hybrid Peptide Mapping (LC-MS/MS) Validation->PeptideMap

Caption: Strategic decision tree for selecting the appropriate mass spectrometry modality based on the drug discovery stage.

Supporting Experimental Data: Case Study (KRAS G12C)

To validate the performance of the Hybrid Workflow, we reference data from the characterization of Sotorasib (AMG 510) binding to KRAS G12C [3].

Comparative Results Table
MetricIntact Mass AnalysisStandard HCD MappingHybrid EThcD Mapping
Mass Accuracy ± 1.0 Da± 0.05 Da± 0.005 Da
Cys12 Localization Inferred (only 1 Cys avail)Ambiguous (Neutral loss)Confirmed (z3/c3 ions)
Sequence Coverage N/A82%96%
Occupancy Calc. Direct RatioArea Under Curve (AUC)AUC (High Specificity)

Analysis: In the Sotorasib study, Intact Mass quickly confirmed the covalent adduct (+460 Da). However, only Peptide Mapping could prove the drug was not binding to off-target cysteines (e.g., Cys118). The Hybrid EThcD method provided the definitive spectral evidence (unbroken side-chain density) required for regulatory submission.

References

  • Frese, C. K., et al. (2013). Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD).[2] Journal of Proteome Research, 12(3), 1520–1525. Link

  • Lau, H. T., et al. (2019). Finding and using Diagnostic Ions in Collisional Induced Crosslinked Peptide Fragmentation Spectra. International Journal of Mass Spectrometry, 447, 116184. Link[3]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. Link

  • Boike, L., et al. (2022).[4] Advances in covalent drug discovery. Nature Reviews Drug Discovery, 21, 881–898.[4] Link

  • Nirujogi, R. S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement... for Covalent Inhibitors of KRASG12C. bioRxiv. Link

Sources

Precision Control Strategies for Covalent Benzamide Fragment Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Duality of Covalent Fragments

In the realm of Fragment-Based Drug Discovery (FBDD), covalent benzamide fragments represent a privileged class of ligands. The benzamide core provides robust non-covalent recognition—often engaging backbone hydrogen bonds in hinge regions of kinases or allosteric pockets—while an attached electrophile (the "warhead") confers infinite residence time via irreversible or reversible covalent bonding.

However, this dual mechanism introduces a critical liability: promiscuity . A hit might be driven solely by the intrinsic reactivity of the warhead rather than specific recognition of the benzamide scaffold. Therefore, the scientific integrity of a covalent fragment campaign rests entirely on the quality of its control compounds .

This guide outlines a rigorous, self-validating system for designing and utilizing control compounds to distinguish specific target engagement from non-specific protein alkylation.

The Control Hierarchy: Designing the Right Comparator

To validate a covalent benzamide hit, you must decouple the affinity (scaffold-driven) from the reactivity (warhead-driven). This requires a triad of control types.

Type A: The Non-Reactive Isostere (Negative Control)

This is the gold standard for validating specific non-covalent recognition. The objective is to remove the electrophilicity while preserving the steric and electronic profile of the scaffold.

  • Design Principle: Convert the electrophile to its saturated or unreactive counterpart.

  • Benzamide Example: If your hit is an Acrylamido-benzamide (active Michael acceptor), the control is the Propionamido-benzamide (saturated, non-reactive).

  • Interpretation:

    • If the Non-Reactive Isostere shows measurable

      
       (via SPR/NMR) or displaces the covalent probe in competition assays, the benzamide scaffold is driving specific binding.
      
    • If the Non-Reactive Isostere is inactive, the original hit may be a "warhead-driven" false positive.

Type B: The Reactivity Probe (Intrinsic Reactivity Control)

Before assuming a hit is specific, you must quantify its inherent "hotness."

  • Method: Glutathione (GSH) Reactivity Assay.[1][2][3][4][5][6]

  • Metric:

    
     (Half-life of adduct formation).[2][4]
    
  • Threshold: Compounds with

    
     mins are typically classified as pan-assay interference compounds (PAINS) or non-specific alkylators, unless the target nucleophile is hyper-reactive.
    
Type C: The Isomeric/Scrambled Control (Geometry Control)

Used to prove that the position of the warhead matters.

  • Design: Move the acrylamide from the meta to the para position on the benzamide ring.

  • Logic: If the para-isomer fails to label the protein despite having identical intrinsic reactivity to the meta-isomer, the binding is driven by the specific geometry of the binding pocket.

Comparative Analysis of Control Architectures
Control TypeChemical ModificationPrimary Question AnsweredExperimental Readout
Non-Reactive Isostere Saturation of double bond (e.g., Acrylamide

Propionamide)
Is the benzamide scaffold recognizing the pocket?

(SPR),

(TSA), Competition MS
Reactivity Probe None (Use parent compound + GSH)Is the warhead too reactive (non-specific)?

or

(LC-MS)
Point Mutant Protein Engineering (e.g., Cys

Ala)
Is the labeling residue-specific?

Mass (Intact MS) = 0
Competition Control Pre-incubation with excess free ligandIs the site saturable?Signal suppression in ABPP/MS

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating a covalent benzamide hit using these controls.

ValidationLogic Hit Covalent Benzamide Hit (Mass Shift Observed) GSH_Assay GSH Reactivity Assay Hit->GSH_Assay High_Reactivity t1/2 < 15 min (High Reactivity) GSH_Assay->High_Reactivity Too Hot Mod_Reactivity t1/2 > 60 min (Tunable Reactivity) GSH_Assay->Mod_Reactivity Pass NonReactive_Control Test Non-Reactive Isostere (Propionamide) Mod_Reactivity->NonReactive_Control Binding_Observed Binding Detected (SPR/NMR) NonReactive_Control->Binding_Observed Scaffold Affinity Exists No_Binding No Binding Detected NonReactive_Control->No_Binding No Scaffold Affinity Mutant_Check Mutant Control (Cys->Ala) Binding_Observed->Mutant_Check NonSpecific FALSE POSITIVE (Warhead-Driven) No_Binding->NonSpecific Likely Non-Specific Specific VALIDATED HIT (Scaffold-Driven) Mutant_Check->Specific No Labeling Mutant_Check->NonSpecific Labeling Persists

Caption: Logical workflow for distinguishing scaffold-driven specific binding from non-specific reactivity using GSH and isostere controls.

Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry (The Definitive Check)

This protocol validates stoichiometry and specificity.

Materials:

  • Target Protein (

    
     in PBS, pH 7.4).
    
  • Covalent Benzamide Fragment (

    
    , 10x excess).
    
  • Control Compound (Non-reactive Propionamide analog).

  • LC-MS (Q-TOF or Orbitrap).

Workflow:

  • Incubation: Incubate Protein + Fragment for 1, 4, and 24 hours at room temperature.

  • Control Arm: Parallel incubation with the Non-reactive Isostere.

  • Quenching: Acidify with 0.1% Formic Acid to stop the reaction.

  • Analysis: Deconvolute the mass spectrum.

    • Hit: Expect mass shift of

      
      .
      
    • Non-reactive Control: Expect zero mass shift. If a shift is observed, the "non-reactive" control is reacting (unlikely) or non-covalent binding is surviving ionization (rare in denaturing conditions).

  • Competition (Optional): Pre-incubate protein with

    
     Non-reactive Isostere for 30 min, then add 
    
    
    
    Covalent Fragment. A reduction in labeling velocity (
    
    
    ) confirms they compete for the same pocket.
Protocol B: Glutathione (GSH) Reactivity Assay

This protocol filters out "chemical aggressors."

Materials:

  • Reduced Glutathione (GSH).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Indomethacin).

Workflow:

  • Preparation: Prepare a reaction mixture of

    
     Compound + 
    
    
    
    GSH (10-fold excess) in PBS (pH 7.4).
  • Sampling: Inject into LC-MS at

    
     minutes.
    
  • Quantification: Monitor the disappearance of the parent compound peak (Area Under Curve).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      
  • Benchmark:

    • 
      : Highly reactive (Risk of toxicity/immunogenicity).
      
    • 
      : "Goldilocks" zone for targeted covalent inhibitors (TCIs).
      

Mechanism of Action: Benzamide Scaffold vs. Warhead

Understanding the structural contribution is vital.[7] The benzamide core often mimics the adenine ring in kinases or interacts with Asp/Glu residues.

Mechanism cluster_control Non-Reactive Control Impact Benzamide Benzamide Core H-Bond Donor/Acceptor Attachment Point Warhead Electrophile Acrylamide Carbon Reactive Benzamide:w->Warhead Linker Target Protein Target Pocket (Specificity) Nucleophile (Cys/Lys) Benzamide:h->Target:p Reversible Recognition (Kd) Warhead:c->Target:n Covalent Bond (kinact) Control_Warhead Propionamide (Inert) Control_Warhead->Target:n No Reaction

Caption: The benzamide core drives initial affinity (


), positioning the warhead for the covalent step (

). The control replaces the warhead to isolate the affinity step.

References

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature.

  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery.[3][8][9][10] Journal of Medicinal Chemistry.[2][11]

  • AstraZeneca. (2024).[11] How to build a covalent fragment library. Practical Fragments.

  • London, N., et al. (2020). Covalent docking of large libraries for the discovery of chemical probes. Nature Chemical Biology.

Sources

Technical Guide: Assessing Stability and Reversibility of Bromoacetamide-Protein Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Covalent Context

In the landscape of Targeted Covalent Inhibitors (TCIs), the distinction between "irreversible" and "reversible" binding is the primary determinant of pharmacodynamics. Bromoacetamides are electrophilic warheads that react with nucleophilic cysteine residues via an SN2 mechanism to form stable thioether adducts. Unlike cyanoacrylamides or specific Michael acceptors designed for reversibility, bromoacetamides are classically defined as irreversible .

However, "irreversibility" is an operational definition, not an absolute. Assessing the reversibility of bromoacetamide adducts is critical for three reasons:

  • Validation of Mode of Action (MoA): Confirming the inhibitor does not dissociate ensures residence time is governed solely by protein turnover.

  • Off-Target Safety: Detecting potential "adduct exchange" with glutathione (GSH) or other thiols.

  • Differentiation: Benchmarking against reversible alternatives (e.g., cyanoacrylates) during lead optimization.

This guide outlines the rigorous biophysical and mass spectrometric workflows required to assess the stability of these adducts.

Mechanistic Foundation

To assess reversibility, one must understand the formation mechanism. Bromoacetamides react differently than the more common acrylamides.[1]

  • Acrylamides (Michael Addition): Formation of a bond via nucleophilic attack on a

    
    -carbon.[2] This can be reversible if the 
    
    
    
    -carbon is substituted with electron-withdrawing groups (e.g., -CN).
  • Bromoacetamides (SN2 Substitution): Direct displacement of the bromide leaving group by the thiolate anion. The resulting thioether bond is chemically robust and generally resistant to hydrolysis under physiological conditions.

Visualization: Reaction Pathways[3]

ReactionMechanism Cys Protein Cysteine (Nu: -SH) Transition_SN2 Transition State (SN2 Displacement) Cys->Transition_SN2 Transition_MA Transition State (Enolate Intermediate) Cys->Transition_MA Warhead_BA Bromoacetamide (Electrophile) Warhead_BA->Transition_SN2 Warhead_AC Acrylamide (Michael Acceptor) Warhead_AC->Transition_MA Adduct_Thioether Stable Thioether Adduct (Irreversible) Transition_SN2->Adduct_Thioether Loss of Br- Adduct_Michael Michael Adduct (Potentially Reversible) Transition_MA->Adduct_Michael Proton Transfer Adduct_Michael->Transition_MA Retro-Michael (If designed)

Figure 1: Comparative reaction mechanisms. Bromoacetamides follow an SN2 pathway leading to a stable thioether, whereas acrylamides utilize Michael addition which can be tuned for reversibility.

Comparative Analysis: Warhead Performance

The following table contrasts bromoacetamides with common alternatives. Use this to contextualize your experimental results.

FeatureBromoacetamideAcrylamideCyanoacrylamide
Primary Mechanism SN2 Nucleophilic SubstitutionMichael AdditionReversible Michael Addition
Adduct Stability High (Irreversible) . Thioether bond is metabolically stable.High (Irreversible) . Very slow reverse reaction unless tuned.Low to Medium (Reversible) . Designed to dissociate (

).
Reactivity High. Often requires lower concentrations to avoid non-specific labeling.Tunable. Can be dampened for high selectivity.High

, but balanced by rapid

.
GSH Interaction Irreversible alkylation of GSH (depletion risk).Irreversible alkylation (depletion risk).Rapid equilibrium with GSH (safety buffer).
Primary Use PROTAC linkers, Chemoproteomic probes, covalent labeling.Therapeutic inhibitors (e.g., Ibrutinib, Osimertinib).Reversible Covalent Inhibitors (RCIs) (e.g., Rilzabrutinib).[3]

Experimental Protocols

To rigorously assess reversibility, you cannot rely on a single assay. You must triangulate data from Kinetic (Function) and Mass Spectrometric (Structure) assays.

Protocol A: The Jump-Dilution Assay (Functional Reversibility)

This is the gold standard for distinguishing reversible from irreversible inhibition. If the bromoacetamide adduct is reversible, enzymatic activity will recover after rapid dilution of the inhibitor.

Principle: Pre-incubate enzyme and inhibitor at high concentrations (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), then dilute the mixture (typically 100-fold) into a substrate solution.[4] If 

(irreversible), no activity returns.

Workflow Diagram:

JumpDilution Step1 1. Pre-Incubation [E] = 100x Assay Conc [I] = 10x IC50 Time: 30-60 min Step2 2. Jump Dilution Dilute 100-fold into Buffer + Substrate [I] drops to < 0.1x IC50 Step1->Step2 Step3 3. Continuous Monitoring Measure Product Formation over 60-120 min Step2->Step3 Decision Activity Recovery? Step3->Decision Result_Rev Sloped Line (Activity Returns) REVERSIBLE Decision->Result_Rev Yes Result_Irrev Flat Line (No Activity) IRREVERSIBLE Decision->Result_Irrev No

Figure 2: Jump-Dilution workflow. Irreversible bromoacetamides should result in a flat progress curve (0% recovery) post-dilution.

Step-by-Step Methodology:

  • Incubation: Mix Enzyme (E) at 100x its final assay concentration with Inhibitor (I) at 10x its

    
    . Incubate for 1 hour to ensure full saturation (
    
    
    
    ).
  • Dilution: Rapidly dilute the mixture 1:100 into a reaction buffer containing the substrate. The final concentration of

    
     is now 0.1x 
    
    
    
    , below the threshold for effective reversible binding.
  • Measurement: Immediately monitor product formation (fluorescence/absorbance) continuously for 2 hours.

  • Control: Run a "DMSO control" (diluted E only) and a "No Enzyme" control.

  • Analysis:

    • Reversible:[5][3][6][7][8] The progress curve will curve upward as inhibitor dissociates and enzyme regains function.

    • Irreversible (Bromoacetamide): The progress curve remains flat or parallel to the "No Enzyme" background, indicating the complex

      
       is permanent.
      
Protocol B: Intact Protein Mass Spectrometry (Structural Stability)

While Jump-Dilution measures function, MS measures the physical presence of the bond.

Methodology:

  • Adduct Formation: Incubate Protein (5-10 µM) with Bromoacetamide (1.1 - 2.0 equivalents) for 1 hour.

  • Desalting/Dialysis:

    • Critical Step: Pass the sample through a Zeba™ Spin Desalting Column (7K MWCO) or perform extensive dialysis to remove free, unbound inhibitor.

  • Incubation Challenge: Split the sample into two aliquots:

    • Aliquot A: Keep at 4°C (Control).

    • Aliquot B: Incubate at 37°C for 24 hours (Physiological stress).

  • LC-MS Analysis: Analyze via ESI-TOF or Orbitrap MS. Deconvolute the spectra.

  • Interpretation:

    • Look for the mass shift:

      
      .
      
    • Reversibility Check: If Aliquot B shows a reappearance of the native protein mass compared to Aliquot A, the adduct is unstable/reversible. For bromoacetamides, the spectra should remain 100% adducted.

Protocol C: Glutathione (GSH) Exchange Assay

This tests "chemical reversibility" via thiol exchange, a key safety metric.

Methodology:

  • Form the Protein-Inhibitor adduct as in Protocol B.

  • Add physiological excess of Glutathione (5 - 10 mM GSH).

  • Incubate at 37°C.

  • Monitor via MS at t=0, 4h, and 24h.

  • Result: If the inhibitor transfers to GSH (forming

    
     and regenerating Native Protein), the warhead is reactive and reversible via exchange. Bromoacetamides typically show no exchange  due to the stability of the thioether bond.
    

Data Interpretation & Troubleshooting

ObservationInterpretation for BromoacetamideAction
Jump-Dilution: 0% Activity Recovery Expected. Confirms irreversible covalent inhibition.Proceed to

determination.
Jump-Dilution: Partial Activity Recovery Unexpected. Suggests either: 1. Non-covalent binding dominates (inhibitor didn't react).2. Hydrolysis of the inhibitor before binding.Check MS to confirm adduct formed before dilution. Verify inhibitor stability in buffer.
MS: Native Mass Reappears after 24h Instability. The thioether bond is degrading or the protein is precipitating/degrading, giving false signals.Check protein stability without inhibitor. Ensure pH is not >8.5 (promotes hydrolysis).
MS: Mass = Protein + Inhibitor (No HBr loss) Incorrect Mechanism. The Br group was not displaced. Likely non-covalent adduct or incorrect reaction.Check pH. SN2 requires deprotonated Cysteine (Thiolate).

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

    • Foundational text on the classification of covalent inhibitors and the distinction between reversible and irreversible mechanisms.
  • Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Methods in Biochemical Analysis, Wiley (2013).
  • Strelow, J. M. "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 3-20 (2017). Link

    • Detailed kinetic equations for assessing and distinguishing binding modes.
  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574 (2016). Link

    • Describes chemoproteomic methods (ABPP) using haloacetamides and assessing their proteome-wide stability.
  • Bradshaw, J. M., et al. "Prolonged and tunable residence time using reversible covalent kinase inhibitors." Nature Chemical Biology, 11, 525–531 (2015). Link

    • Provides the comparative baseline for reversible covalent inhibitors (cyanoacrylamides) against which bromoacetamides are judged.

Sources

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher navigating the complexities of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed protocol for the proper disposal of 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide, moving beyond a simple checklist to instill a deep understanding of the principles behind each procedural step. Our commitment is to empower you with the knowledge to not only comply with safety regulations but to foster a culture of proactive safety and environmental stewardship within your laboratory.

I. Hazard Assessment: Understanding the Compound

3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide is a halogenated organic compound. The presence of the bromoacetyl group makes it an electrophilic species, capable of reacting with nucleophiles.[1] Aromatic amines and their derivatives are a class of compounds that can exhibit varying degrees of toxicity, with some being recognized as potential mutagens or carcinogens.[2][3][4] Structurally related compounds like bromoacetanilide are known to be skin and eye irritants.[5][6] Therefore, it is imperative to handle this compound with the assumption that it is hazardous.

Key Assumed Hazards:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[6][7]

  • Irritation: Expected to be a skin and eye irritant.[5][6]

  • Sensitization: Potential for skin sensitization upon repeated contact.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment.[1][8]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, the appropriate personal protective equipment must be donned. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect the eyes from splashes or airborne particles of the solid compound.
Lab Coat Standard laboratory coat, flame-resistant preferredTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a fume hood.For larger quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

III. Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide is segregation into the proper waste stream to ensure it is handled and treated by qualified hazardous waste personnel. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Segregation at the Source

Proper waste segregation is the cornerstone of safe and compliant laboratory practice. Immediately upon generation, any waste containing 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide must be classified as halogenated organic waste .

  • Solid Waste: Unused or expired solid 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide, as well as any disposable lab supplies heavily contaminated with the solid (e.g., weighing boats, contaminated gloves, bench paper), should be placed in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide should be collected in a separate, designated container for halogenated organic liquid waste . Do not mix this waste with non-halogenated organic solvents or aqueous waste streams.

Step 2: Waste Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.

  • Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:

    • The words "HAZARDOUS WASTE "

    • "Halogenated Organic Waste "

    • The full chemical name: "3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide " and any other chemical constituents in the waste stream with their approximate percentages.

    • The primary hazard(s): "Toxic ", "Irritant "

    • The date of accumulation.

Step 3: Accumulation and Storage

Hazardous waste must be stored safely in a designated satellite accumulation area within the laboratory.

  • Location: The waste container should be kept in a well-ventilated area, preferably within a fume hood.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Incompatible Wastes: Ensure that the container is not stored near incompatible materials, such as strong oxidizing agents or bases, which could potentially react with the bromoacetyl group.

Step 4: Arranging for Disposal

Once the waste container is full or has been accumulating for the maximum time allowed by your institution's policies (often 90 days), it must be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Complete all necessary waste disposal forms accurately and completely.

IV. Spill and Emergency Procedures

Accidents can happen, and a well-defined emergency plan is essential.

  • Small Spills (Solid):

    • If it is safe to do so, gently sweep up the solid material, avoiding the creation of dust.

    • Place the spilled material and any contaminated cleaning supplies into the designated halogenated organic solid waste container.

    • Clean the spill area with an appropriate solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and your institution's EHS department immediately.

    • Prevent others from entering the area.

    • If there is an inhalation hazard, and you are trained to do so, use a spill kit with appropriate absorbent materials.

V. Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of waste containing 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide.

DisposalWorkflow cluster_assessment Hazard Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generation (3-[(2-Bromoacetyl)amino] -N-isopropylbenzamide) is_solid Is the waste primarily solid? start->is_solid solid_container Place in designated 'Halogenated Organic Solid Waste' container. is_solid->solid_container Yes liquid_container Collect in designated 'Halogenated Organic Liquid Waste' container. is_solid->liquid_container No (Liquid) solid_label Label container with: - Hazardous Waste - Halogenated Organic Waste - Chemical Name & % - Hazards (Toxic, Irritant) solid_container->solid_label solid_storage Store in secondary containment in a designated satellite accumulation area. solid_label->solid_storage end_point Contact EHS for Waste Pickup solid_storage->end_point liquid_label Label container with: - Hazardous Waste - Halogenated Organic Waste - Chemical Name & % - Hazards (Toxic, Irritant) liquid_container->liquid_label liquid_storage Store in secondary containment in a designated satellite accumulation area. liquid_label->liquid_storage liquid_storage->end_point

Caption: Disposal workflow for 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting the high standards of scientific integrity and professionalism.

References

  • Benchchem. What are the physical and chemical properties of Bromoacetyl chloride? Link

  • Santa Cruz Biotechnology. 2'-Bromoacetanilide. Link

  • Alpha Chemika. 4-BROMOACETANILIDE For Synthesis. Link

  • Fisher Scientific. SAFETY DATA SHEET: 3-Amino-2-bromo-5-fluoropyridine. Link

  • Sigma-Aldrich. 3-Amino-N-isopropylbenzamide. Link

  • Sigma-Aldrich. 3-[(2-Bromoacetyl)amino]benzamide. Link

  • PubMed Central. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Link

  • Santa Cruz Biotechnology. 3-[(2-Bromoacetyl)amino]-N-propylbenzamide. Link

  • TCI Chemicals. N-Isopropylbenzamide. Link

  • PubMed Central. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. Link

  • Techno Pharmchem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Link

  • Organic Syntheses. To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. Link

  • Scientific Update. A Dangerous Bromance. Link

  • ResearchGate. The suspected reaction mechanism of acetylation. Link

  • ResearchGate. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Link

  • Canada.ca. Aromatic Amines: Contribution to the Mutagenic Activity of Tobacco Smoke. Link

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Link

  • PubMed Central. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Link

  • Wikipedia. Organobromine chemistry. Link

  • Helmholtz-Centre for Environmental Research - UFZ. Publication Index. Link

  • PubMed Central. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Link

  • Fisher Scientific. SAFETY DATA SHEET: 4`-Bromoacetanilide. Link

  • ResearchGate. Halogenated Aromatics: Fate and Microbial Degradation. Link

  • ResearchGate. Anaerobic Microbial Transformation of Halogenated Aromatics and Fate Prediction Using Electron Density Modeling. Link

  • Suvchem Laboratory Chemicals. P-BROMO ACETANILIDE (FOR SYNTHESIS). Link

  • CDH Fine Chemical. p-Bromo Acetanilide CAS No 103-88-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link

  • PubMed Central. Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. Link

  • Lhasa Limited. Lhasa Aromatic Amines Data Sharing Initiative. Link

  • Environmental Protection Agency. Aniline. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide
Reactant of Route 2
Reactant of Route 2
3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.